S3969
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-11(2)9-14(17(21)18-7-8-20)22-15-10-19-13-6-4-5-12(3)16(13)15/h4-6,10-11,14,19-20H,7-9H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNIWEHRMFLJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2SC(CC(C)C)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of S3969: A Technical Guide to a Novel ENaC Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
S3969 is a synthetic, small-molecule activator of the human epithelial sodium channel (hENaC), a critical component in maintaining sodium balance and fluid homeostasis in various tissues. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, binding interactions, and downstream effects on channel gating. The information presented herein is synthesized from peer-reviewed research and is intended to serve as a technical resource for professionals in the fields of pharmacology, ion channel research, and drug development.
Core Mechanism of Action
This compound functions as a potent and reversible positive allosteric modulator of the human epithelial sodium channel (hENaC).[1][2] Its primary mechanism involves directly binding to the channel protein, which in turn increases the channel's open probability.[1] This activation is dose-dependent and can be reversed.[1] Notably, this compound's activity is specific to human ENaC, with significantly weaker activation observed in the mouse ortholog at comparable concentrations.[2][3]
Molecular Target and Binding Site
The functional hENaC is a heterotrimeric protein complex composed of α, β, and γ subunits.[1] Experimental evidence conclusively demonstrates that the extracellular domain of the β-subunit is essential for the stimulatory effect of this compound.[1][3] Through a combination of molecular dynamics simulations, site-directed mutagenesis, and electrophysiological recordings, a specific binding pocket for this compound has been identified at the interface between the β- and γ-subunits.[3][4][5]
Key amino acid residues within the "thumb" domain of the β-subunit, namely Arg388, Phe391, and Tyr406 , have been identified as critical for coordinating the binding of this compound.[4][5] Mutation of these residues significantly reduces or completely abolishes the activating effect of the compound.[3][4]
Conformational Changes and Channel Gating
The binding of this compound to its pocket is predicted to induce a conformational change in the ENaC protein.[3] This change is thought to weaken the interaction between the thumb domain of the β-subunit and the palm domain of the γ-subunit.[3][4] This structural rearrangement ultimately leads to an increased open probability of the channel pore, facilitating a greater influx of sodium ions.
Interestingly, the activation of hENaC by this compound does not depend on prior proteolytic cleavage of the channel by proteases like furin, indicating that it can activate channels that are in a non-proteolyzed state.[1]
Quantitative Pharmacological Data
The potency and efficacy of this compound in activating various forms of hENaC have been characterized. The following table summarizes the key quantitative data.
| Channel Subunit Composition | Apparent EC50 (µM) | Efficacy (% Activation at 30 µM) | Species | Reference |
| αβγ hENaC | 1.2 ± 0.1 | 600-700% | Human | [2] |
| δβγ hENaC | 1.2 ± 0.2 | ~600% | Human | [2] |
| α2βγ hENaC | 1.2 ± 0.5 | Not Reported | Human | [2] |
| δ2βγ hENaC | 0.4 ± 0.1 | Not Reported | Human | [2] |
| αβG37Sγ hENaC | 1.2 ± 0.4 | Not Reported | Human | [2] |
| αβγ mENaC | Weak activation at 100-300 µM | Not Reported | Mouse | [2] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on several key experimental methodologies.
Heterologous Expression and Electrophysiology
-
Cell System: Xenopus laevis oocytes are a primary model for studying ion channel function. Oocytes are injected with cRNA encoding the desired human or mouse ENaC subunits (α, β, γ).[3]
-
Technique: The two-electrode voltage clamp (TEVC) technique is employed to measure the whole-cell currents flowing through the expressed ENaC channels.[3]
-
Procedure:
-
Oocytes expressing ENaC are clamped at a holding potential (e.g., -60 mV).
-
A baseline current is established.
-
This compound is applied to the bath solution at varying concentrations to determine the dose-response relationship.
-
The amiloride-sensitive current is measured by applying the ENaC blocker amiloride (B1667095) to determine the specific ENaC-mediated current. The difference in current before and after amiloride application represents the ENaC activity.
-
Site-Directed Mutagenesis
-
Purpose: To identify specific amino acid residues involved in this compound binding and action.
-
Procedure:
-
Point mutations are introduced into the cDNA of the β-ENaC subunit at residues predicted by computational modeling to be part of the binding site (e.g., βR388H, βF391G, βY406A).[3][4]
-
The mutated cRNA is injected into Xenopus oocytes.
-
TEVC is performed to assess the ability of this compound to activate the mutated channels compared to the wild-type channel.
-
Molecular Dynamics Simulations
-
Purpose: To predict the binding pose of this compound on the ENaC protein and to understand the conformational changes that occur upon binding.
-
Procedure:
-
A homology model of the human ENaC protein is generated based on available cryo-EM structures (e.g., PDB ID 6WTH).[3]
-
Docking simulations are performed to predict the most likely binding site of this compound on the ENaC structure.
-
Molecular dynamics simulations are then run to observe the stability of the this compound-ENaC complex and to track the conformational changes in the protein over time.
-
Studies in Native Tissues
-
Cell Line: Human airway epithelial cells (H441) endogenously expressing ENaC have been used to confirm the activity of this compound in a more physiologically relevant system.[4][5]
-
Technique: Electrophysiological measurements are performed on these cells to demonstrate that this compound can stimulate the native human ENaC.
Visualizing the Mechanism
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow used to elucidate it.
Figure 1: Proposed signaling pathway for this compound-mediated activation of hENaC.
References
- 1. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. physoc.org [physoc.org]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]
S3969: A Novel Activator of the Human Epithelial Sodium Channel (hENaC)
An In-depth Technical Guide on its Discovery, Mechanism of Action, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of S3969, a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC). This compound represents a significant advancement in the study of ENaC function and holds potential for therapeutic applications in conditions characterized by impaired sodium transport.
Introduction to this compound
This compound is a novel indole (B1671886) derivative identified as a potent and specific activator of the human epithelial sodium channel (hENaC).[1] ENaC is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, playing a vital role in maintaining sodium balance, blood pressure regulation, and airway surface liquid homeostasis.[1][2] While potent blockers of ENaC, such as amiloride, have been known for some time, the discovery of this compound provided the first small molecule activator with high potency and specificity for the human form of the channel.[1] This breakthrough has opened new avenues for investigating ENaC gating mechanisms and for the potential treatment of diseases associated with ENaC dysfunction, such as pseudohypoaldosteronism type I, hypotension, and neonatal respiratory distress syndrome.[1]
Mechanism of Action
This compound activates hENaC in a dose-dependent and reversible manner.[1] Mechanistic studies have revealed that this compound increases the open probability of the channel.[1] This activation is achieved through a specific interaction with the extracellular domain of the β-subunit of the hENaC complex.[1][3]
Molecular dynamics simulations and site-directed mutagenesis have identified a specific binding pocket for this compound at the interface between the β and γ subunits.[2][4] Key residues within the thumb domain of the β-subunit, namely Arginine 388 (βR388), Phenylalanine 391 (βF391), and Tyrosine 406 (βY406), are critical for coordinating the binding of this compound.[2][3] The binding of this compound is proposed to induce a conformational change in the channel, which weakens the interaction between the β-thumb and γ-palm domains, leading to channel activation.[3] This is supported by evidence that covalently linking these two domains prevents this compound-mediated activation.[2][3]
Interestingly, this compound's activation of hENaC does not depend on prior proteolytic cleavage of the channel by proteases like furin, indicating that it can activate non-proteolyzed channels.[1] This suggests a distinct mechanism from endogenous proteolytic activation.
Quantitative Data Summary
The potency of this compound has been characterized across different hENaC subunit compositions and in various experimental systems. The following tables summarize the key quantitative data.
| Parameter | hENaC Subunit Composition | Value (μM) | Reference |
| EC50 | αβγ | ~0.3 | [3] |
| EC50 | αβγ | 1.2 ± 0.1 | [5] |
| EC50 | δβγ | 1.2 ± 0.2 | [5] |
| EC50 | α2βγ | 1.2 ± 0.5 | [5] |
| EC50 | δ2βγ | 0.4 ± 0.1 | [5] |
| EC50 | αβG37Sγ | 1.2 ± 0.4 | [5] |
Table 1: EC50 values of this compound for different hENaC subunit compositions.
| Parameter | ENaC Type | This compound Concentration | Effect | Reference |
| Activation | human αβγ ENaC | 10 µM | ~2-fold stimulation | [3] |
| Activation | human αβγ ENaC | 30 µM | 600-700% activation | [5] |
| Activation | mouse αβγ ENaC | up to 10 µM | Insensitive | [3] |
| Activation | mouse αβγ ENaC | 100-300 µM | Weak activation | [5] |
Table 2: Efficacy of this compound on human versus mouse ENaC.
Experimental Protocols
Heterologous Expression of ENaC in Xenopus laevis Oocytes and Electrophysiological Recordings
A key experimental model for characterizing the effects of this compound on hENaC involves the heterologous expression of the channel in Xenopus laevis oocytes, followed by two-electrode voltage-clamp (TEVC) recordings.[2][3]
Protocol:
-
cRNA Preparation: Capped cRNAs encoding the human α, β, and γ ENaC subunits are synthesized in vitro.
-
Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: A fixed amount of each ENaC subunit cRNA is injected into the oocytes.
-
Incubation: Injected oocytes are incubated to allow for channel expression.
-
Two-Electrode Voltage-Clamp (TEVC):
-
Oocytes are placed in a recording chamber and perfused with a standard bathing solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a specific holding potential (e.g., -60 mV).
-
Whole-cell currents are recorded in response to the application of this compound at various concentrations.
-
The amiloride-sensitive current, representing the ENaC-mediated current, is determined by applying a saturating concentration of the ENaC blocker amiloride.
-
Site-Directed Mutagenesis
To identify the specific amino acid residues involved in this compound binding, site-directed mutagenesis is employed to create ENaC constructs with specific mutations.[2][3]
Protocol:
-
Plasmid Template: A plasmid containing the cDNA of the hENaC β-subunit is used as a template.
-
Primer Design: Primers containing the desired mutation are designed.
-
PCR Amplification: The plasmid is amplified using PCR with the mutagenic primers.
-
Template Digestion: The parental, non-mutated plasmid is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: The mutated plasmids are transformed into competent E. coli for amplification.
-
Sequencing: The plasmids are sequenced to confirm the presence of the desired mutation.
-
Functional Analysis: The mutated cRNA is then used in the TEVC assay described above to assess the effect of the mutation on this compound-mediated activation.
Studies in Human Airway Epithelial Cells (H441)
To confirm the activity of this compound on endogenously expressed ENaC in a human cell line, studies are performed on H441 human distal lung epithelial cells.[2][6]
Protocol:
-
Cell Culture: H441 cells are cultured on permeable supports to form polarized monolayers.
-
Ussing Chamber Measurements:
-
The permeable supports with the cell monolayers are mounted in modified Ussing chambers.
-
The chambers separate the apical and basolateral sides of the epithelium.
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.
-
This compound is applied to the apical side of the epithelium, and the change in Isc is recorded.
-
Amiloride is subsequently added to determine the ENaC-mediated component of the Isc.
-
Preclinical Development and Future Directions
The discovery of this compound has provided a valuable pharmacological tool to probe the structure and function of hENaC. Its ability to rescue the function of a loss-of-function mutant ENaC associated with pseudohypoaldosteronism type I in a laboratory setting highlights its potential therapeutic relevance.[1] Further preclinical development would likely involve studies on pharmacokinetics, pharmacodynamics in animal models of relevant diseases, and toxicology. The detailed understanding of its binding site and mechanism of action could also pave the way for the design of new, even more potent and specific ENaC activators. While no clinical trials for this compound have been identified, the foundational research provides a strong rationale for the continued exploration of ENaC activators as a therapeutic strategy.
References
- 1. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Gateway: A Technical Guide to the S3969 Binding Site on the ENaC β-Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site for S3969, a small molecule activator of the human epithelial sodium channel (ENaC). By delving into the molecular interactions, experimental validation, and functional consequences of this compound binding, this document serves as a critical resource for researchers investigating ENaC pharmacology and those involved in the development of novel therapeutics targeting this vital ion channel.
The this compound Binding Pocket: A Precise Molecular Interface
This compound stimulates the human ENaC by interacting with a specific binding pocket located in the extracellular loop of the β-subunit.[1][2][3] This interaction is crucial for the allosteric modulation of the channel, leading to an increase in its open probability.[4] The binding site is situated at the interface between the β- and γ-subunits, highlighting the importance of inter-subunit communication in channel gating.[1][2][3]
Computer simulations, including molecular docking and molecular dynamics (MD), based on the cryo-EM structure of ENaC (PDB ID: 6WTH), have been instrumental in predicting and characterizing this putative binding site.[1][5] These computational approaches, combined with functional experiments, have identified key amino acid residues within the β-subunit's thumb domain that are critical for coordinating this compound.[2][3][5]
Key Residues in the this compound Binding Site:
-
βArg388 (βR388): This residue plays a significant role in the binding of this compound. Mutations at this position, such as βR388H or βR388A, have been shown to strongly reduce the stimulatory effect of the compound.[1][2][3]
-
βPhe391 (βF391): This aromatic residue is another critical component of the binding pocket. The mutation βF391G nearly abolishes the activating effect of this compound.[1][2][3]
-
βTyr406 (βY406): Similar to βF391, this tyrosine residue is essential for this compound interaction. The βY406A mutation also leads to a near-complete loss of this compound-mediated ENaC activation.[1][2][3]
Quantitative Analysis of this compound-ENaC Interaction
The interaction of this compound with ENaC has been quantified through various electrophysiological and molecular biology techniques. The following tables summarize the key quantitative data from published studies.
Table 1: Potency of this compound on Human ENaC Variants
| ENaC Subunit Composition | EC50 (µM) | Fold Activation | Reference |
| αβγ hENaC | ~0.3 | ~2-fold | [5][6] |
| αβγ hENaC | 1.2 ± 0.1 | 600-700% at 30 µM | [7] |
| δβγ hENaC | 1.2 ± 0.2 | - | [7] |
| α2βγ hENaC | 1.2 ± 0.5 | - | [7] |
| δ2βγ hENaC | 0.4 ± 0.1 | - | [7] |
| αβG37Sγ hENaC | 1.2 ± 0.4 | - | [7] |
| αmβm,h(211-404)γm (chimeric) | ~0.5 | ~2-fold | [1] |
Table 2: Effect of Mutations in the β-Subunit on this compound-Mediated Activation
| Mutation | Effect on this compound Stimulation | Reference |
| βR388H | Strongly reduced | [1][2][3] |
| βR388A | Strongly reduced | [1][2][3][5] |
| βF391G | Nearly abolished | [1][2][3][5] |
| βY406A | Nearly abolished | [1][2][3][5] |
Table 3: Impact of Disulfide Bridge on this compound Effect
| Condition | Amiloride-Sensitive Current (ΔIami) before this compound (µA) | Amiloride-Sensitive Current (ΔIami) after this compound (µA) | Statistical Significance (p-value) | Reference |
| βR437C – γS298C (Disulfide bridge) | 0.79 ± 0.14 | 0.71 ± 0.13 | n.s. | [1] |
| βR437C – γS298C + DTT (Reduced bridge) | 0.76 ± 0.09 | 0.98 ± 0.10 | <0.001 | [1] |
Mechanism of Action: A Conformational Shift
The binding of this compound to the β-subunit induces a conformational change in the ENaC protein.[1] Molecular dynamics simulations suggest that this change involves a movement of the α5 helix of the β-subunit's thumb domain away from the palm domain of the adjacent γ-subunit.[2][3] This results in a weakening of the β-γ intersubunit interactions and an increased distance between these two domains.[1]
This proposed mechanism is supported by experiments where a disulfide bridge was engineered between the β-thumb domain (βR437C) and the γ-palm domain (γS298C).[1][2] The introduction of this covalent link, which restricts the movement of the two domains relative to each other, abolished the stimulatory effect of this compound.[1][2] Importantly, the effect of this compound was partially rescued after the reduction of the disulfide bond with dithiothreitol (B142953) (DTT), providing strong evidence for the proposed conformational change as the basis for channel activation.[1][2]
Experimental Protocols
The identification and characterization of the this compound binding site have relied on a combination of molecular biology, electrophysiology, and computational modeling.
Site-Directed Mutagenesis
Objective: To assess the contribution of specific amino acid residues to the this compound binding and ENaC activation.
Methodology:
-
Plasmid Preparation: Obtain plasmids containing the cDNA for human α, β, and γ ENaC subunits.
-
Mutagenesis: Introduce point mutations at the desired positions (e.g., βR388A, βF391G, βY406A) using a commercially available site-directed mutagenesis kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.
-
cRNA Synthesis: Linearize the plasmids and synthesize capped cRNA for each subunit using an in vitro transcription kit.
-
Oocyte Injection: Inject the cRNA mixture into Xenopus laevis oocytes for heterologous expression of the ENaC channels.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the amiloride-sensitive current (Iami) in Xenopus oocytes expressing wild-type or mutant ENaC channels in the presence and absence of this compound.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with the cRNA of the desired ENaC subunits and incubate for 24-48 hours to allow for channel expression.
-
TEVC Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bathing solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record the whole-cell current.
-
-
Drug Application:
-
Apply a saturating concentration of amiloride (B1667095) (e.g., 10 µM) to determine the baseline amiloride-sensitive current (Iami).
-
Wash out the amiloride.
-
Apply this compound at various concentrations to determine the dose-response relationship and the maximal stimulatory effect.
-
Co-apply amiloride with this compound to confirm that the stimulated current is indeed mediated by ENaC.
-
-
Data Analysis: Calculate the change in amiloride-sensitive current (ΔIami) induced by this compound. For dose-response curves, fit the data to the Hill equation to determine the EC50.
Molecular Docking and Dynamics Simulations
Objective: To predict the binding pose of this compound in the ENaC structure and to simulate the dynamic changes in the channel upon ligand binding.
Methodology:
-
Protein Structure Preparation:
-
Obtain the cryo-EM structure of human ENaC (e.g., PDB ID: 6WTH).
-
Prepare the protein structure for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket based on experimental data (e.g., from mutagenesis studies).
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Assign appropriate atom types and charges.
-
-
Molecular Docking:
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of this compound within the defined binding pocket.
-
Score and rank the predicted poses based on their binding affinity.
-
-
Molecular Dynamics (MD) Simulations:
-
Take the best-ranked docked complex of ENaC-S3969 as the starting point.
-
Embed the complex in a lipid bilayer and solvate with water and ions to mimic a physiological environment.
-
Perform MD simulations for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex.
-
Analyze the trajectories to identify conformational changes, key interactions, and changes in inter-domain distances.
-
Conclusion and Future Directions
The identification of the this compound binding site on the ENaC β-subunit represents a significant advancement in our understanding of ENaC pharmacology. This specific pocket, defined by critical residues βR388, βF391, and βY406, offers a tangible target for the rational design of novel ENaC modulators. The elucidated mechanism, involving a conformational change that increases the distance between the β- and γ-subunits, provides a framework for understanding how small molecules can allosterically activate this complex ion channel.
Future research in this area could focus on:
-
High-throughput screening of compound libraries to identify novel ligands that bind to this site, including both activators and potential inhibitors.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound analogs.
-
Investigation of potential endogenous ligands that may regulate ENaC activity through this binding pocket.
-
Translational studies to explore the therapeutic potential of targeting this site in diseases associated with ENaC dysfunction, such as cystic fibrosis and pseudohypoaldosteronism type 1.[2][4]
References
- 1. physoc.org [physoc.org]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. colab.ws [colab.ws]
- 4. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Structural Basis of hENaC Activation by S3969
Audience: Researchers, scientists, and drug development professionals.
Abstract
The human epithelial sodium channel (hENaC) is a critical regulator of sodium and water homeostasis in various epithelial tissues. Its dysfunction is implicated in several pathologies, making it a key therapeutic target. While high-affinity blockers of hENaC are well-known, potent small-molecule activators have been elusive. This document provides a comprehensive technical overview of the structural and molecular basis by which the small molecule S3969 activates hENaC. By integrating data from electrophysiological, molecular biology, and computational studies, we delineate the specific binding site, the key interacting residues, and the conformational changes that underpin channel activation. This guide offers detailed experimental protocols and quantitative data to support further research and development of novel ENaC modulators.
Introduction: The Role of hENaC and the Need for Activators
The epithelial sodium channel (ENaC) is a heterotrimeric ion channel, composed of α, β, and γ subunits, that mediates sodium absorption in epithelia lining the airways, kidneys, and colon.[1][2] This function is vital for maintaining blood pressure, airway surface liquid volume, and overall fluid balance. Impaired ENaC function can lead to severe disorders such as the salt-wasting disease pseudohypoaldosteronism type 1 (PHA1B) and respiratory distress syndrome.[3][4]
Consequently, pharmacological activators of ENaC hold significant therapeutic potential.[3] The small molecule this compound, a tripeptide-like substance, was identified as the first potent and reversible activator of human ENaC (hENaC).[3][5] It has been shown to rescue the function of certain loss-of-function mutant channels, highlighting its potential clinical utility.[3][5] Understanding the precise mechanism of this compound action is crucial for designing next-generation therapeutics.
This compound Specificity and Potency
A key characteristic of this compound is its species-specific action. Electrophysiological studies have consistently shown that this compound activates human ENaC in the low micromolar range but is ineffective on mouse ENaC at similar concentrations.[6][7] This specificity was crucial in narrowing down the location of its binding site. Further investigations revealed that the extracellular loop of the human β-ENaC subunit is essential for mediating the stimulatory effect.[3][5][6] Co-expression of human β-ENaC with mouse α- and γ-subunits renders the channel sensitive to this compound.[3]
| Channel Composition | Species | EC₅₀ (µM) | Fold Activation | Reference(s) |
| αhβhγh | Human | ~0.3 | ~2-fold | [6][7] |
| αhβhγh | Human | ~0.5 | Not specified | [3] |
| αβγ hENaC / δβγ hENaC | Human | 1.2 | 600-700% at 30µM | [8] |
| αmβmγm | Mouse | Insensitive (up to 10 µM) | No activation | [6][7] |
| αmβm,h(211-404)γm (Chimeric) | Mouse/Human | ~0.5 | ~2-fold | [6] |
Table 1: Comparative efficacy of this compound on human, mouse, and chimeric ENaC constructs. Note the different EC₅₀ values reported across studies, which may reflect variations in experimental systems.
The Structural Basis for this compound Activation
The elucidation of the ENaC structure by cryo-electron microscopy (PDB ID: 6WTH) was a pivotal step, enabling detailed computational analysis of the this compound binding site.[6]
Identification of the this compound Binding Pocket
Structure-based computer simulations, including molecular docking and dynamics (MD), predicted a putative binding pocket for this compound located at the interface between the β and γ subunits of hENaC.[3][6] This pocket is formed by the extracellular domains of these subunits, specifically involving the 'thumb' domain of the β-subunit and the 'palm' domain of the γ-subunit.[6][7]
Critical Residues for this compound Interaction
Site-directed mutagenesis combined with electrophysiological analysis validated the computational predictions by identifying three residues in the thumb domain of the human β-subunit as critical for this compound-mediated activation.[1][3][7]
-
Arg388 (R388): Forms a salt-bridge interaction that appears to stabilize the binding pocket conformation.[3]
-
Phe391 (F391): A key coordinating residue within the pocket.[3]
-
Tyr406 (Y406): Another key coordinating residue.[3]
Mutating these residues to alanine (B10760859) or glycine (B1666218) significantly reduced or completely abolished the stimulatory effect of this compound, without affecting channel activation by alternative means such as the protease chymotrypsin.[3][7] This confirms that the mutations specifically disrupt the interaction with this compound rather than causing a general loss of channel function.[3]
| Mutation in Human β-ENaC | Effect on this compound Activation | Reference(s) |
| R388A / R388H | Reduced stimulation | [1][3] |
| F391G | Nearly abolished stimulation | [1][3][7] |
| Y406A | Nearly abolished stimulation | [1][3][7] |
Table 2: Summary of mutagenesis studies on key residues in the β-ENaC thumb domain and their impact on this compound-mediated channel activation.
The Molecular Mechanism of Channel Gating
The binding of this compound is proposed to induce a specific conformational change that leads to channel activation. Molecular dynamics simulations suggest that when this compound occupies the binding pocket, it acts as a molecular wedge, pushing the α5 helix of the β-subunit's thumb domain away from the palm domain of the γ-subunit.[1][3] This movement weakens the β-γ intersubunit interaction, which in the basal state is thought to constrain the channel in a low open-probability state.[6] The resulting conformational change leads to channel gating and an increase in sodium influx.[3][6]
This hypothesis was elegantly tested by engineering a covalent linkage between the two domains. By introducing cysteine residues at strategic positions (βR437C and γS298C), a disulfide bridge was formed that physically tethered the β-thumb to the γ-palm domain.[3][6] In these cross-linked channels, the stimulatory effect of this compound was completely abolished.[1][6] Crucially, upon chemical reduction of the disulfide bond with DTT, the channel's sensitivity to this compound was partially rescued, providing strong evidence for the proposed mechanism of action.[3][6]
| Channel Construct | Condition | Amiloride-Sensitive Current (ΔIami) Before this compound (µA) | Amiloride-Sensitive Current (ΔIami) After this compound (µA) | This compound Effect | Reference(s) |
| βR437C – γS298C | Oxidized (Disulfide Bridge) | 0.79 ± 0.14 | 0.71 ± 0.13 | Abolished | [6] |
| βR437C – γS298C | Reduced (DTT) | 0.76 ± 0.09 | 0.98 ± 0.10 | Partially Rescued | [6] |
Table 3: Electrophysiological data from the disulfide bridge experiment, demonstrating that locking the β-thumb to the γ-palm domain prevents this compound activation.
Key Experimental Protocols
The identification of the this compound binding mechanism relied on a synergistic combination of computational, molecular, and electrophysiological techniques.
Heterologous Expression and Electrophysiology
-
System: ENaC subunits (human, mouse, or chimeric/mutant constructs) were heterologously expressed in Xenopus laevis oocytes.[3]
-
Technique: Channel function was assessed using the two-electrode voltage clamp (TEVC) technique.[6]
-
Measurement: The primary readout was the amiloride-sensitive whole-cell current (ΔIami), which isolates the current specifically conducted by ENaC. Oocytes were clamped at a holding potential (e.g., -60 mV), and currents were measured before and after the application of a high concentration of the ENaC blocker amiloride. The response to this compound was quantified by applying the compound and measuring the change in ΔIami.[3][6]
Molecular Modeling and Simulation
-
Foundation: Atomistic modeling, docking, and molecular dynamics (MD) simulations were based on the published cryo-EM structure of human ENaC (PDB ID: 6WTH).[6]
-
Docking: this compound was computationally docked into the ENaC structure to predict favorable binding poses and identify potential interaction sites.
-
MD Simulations: Nanosecond-scale MD simulations were performed on the ENaC-S3969 complex embedded in a model membrane. These simulations provided insights into the dynamic conformational changes induced by this compound binding, such as the movement of the β-thumb relative to the γ-palm.[3]
Site-Directed Mutagenesis
-
Purpose: To experimentally test the functional importance of residues identified in the computational models.
-
Method: Standard PCR-based site-directed mutagenesis was used to introduce specific amino acid substitutions (e.g., R388A, F391G, Y406A in β-ENaC) and to create the cysteine mutants for disulfide trapping (βR437C, γS298C).[1][3] Chimeric mouse-human β-subunits were also constructed to narrow down the region responsible for this compound sensitivity.[6]
Native Cell Line Assays
-
System: To confirm the relevance of the findings in a more physiological context, experiments were performed on the H441 human distal airway epithelial cell line, which endogenously expresses ENaC.[1][3]
-
Technique: Transepithelial sodium transport was measured by recording the equivalent short-circuit current (Isc) in modified Ussing chambers.[3]
-
Result: this compound was shown to stimulate the amiloride-sensitive Isc in H441 cell monolayers, confirming its efficacy on endogenously expressed native hENaC.[1][3]
Conclusion and Therapeutic Outlook
The activation of hENaC by this compound is underpinned by a well-defined structural mechanism. This compound binds to a specific pocket at the β-γ subunit interface, coordinated by key residues R388, F391, and Y406 in the β-subunit thumb domain. This binding event induces a conformational change, increasing the distance between the β-thumb and γ-palm domains, which alleviates a structural constraint and gates the channel.
This detailed molecular understanding provides a robust framework for the rational design of novel, more potent, and specific ENaC activators. Such compounds could offer new therapeutic strategies for diseases caused by insufficient ENaC activity, including PHA1B and certain forms of respiratory distress.[3][5] The methodologies outlined here—combining computational modeling with targeted mutagenesis and rigorous electrophysiological validation—represent a powerful paradigm for modern drug discovery.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the human epithelial sodium channel by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
S3969: A Potent Activator of the Human Epithelial Sodium Channel (hENaC) with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
S3969 is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC), a key regulator of sodium and fluid balance in various epithelial tissues. By increasing the channel's open probability, this compound enhances sodium influx, a mechanism with significant therapeutic implications for conditions characterized by impaired ion transport. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and exploring its potential therapeutic applications in diseases such as pseudohypoaldosteronism type I, hypotension, and respiratory distress syndromes.
Introduction to this compound
This compound is a novel investigational compound that has demonstrated high efficacy and potency as a direct activator of hENaC.[1] Unlike endogenous activators that may involve complex signaling cascades, this compound directly interacts with the channel protein to modulate its function.[1][2] Its reversible and dose-dependent activity makes it a valuable tool for studying ENaC physiology and a promising candidate for therapeutic development.[1]
Mechanism of Action
This compound exerts its activating effect on hENaC by binding to a specific pocket on the extracellular domain of the β-subunit of the channel.[2][3] This interaction induces a conformational change in the channel, leading to an increased open probability (Po) and consequently, a greater influx of sodium ions.[1][4] Molecular dynamics simulations and site-directed mutagenesis studies have identified key amino acid residues within the β-subunit that are critical for this compound binding and the subsequent allosteric modulation of channel gating.[2][3]
Signaling Pathway of this compound Action on hENaC
Caption: Mechanism of this compound action on the human epithelial sodium channel (hENaC).
Potential Therapeutic Applications
The ability of this compound to enhance sodium transport across epithelial membranes suggests its utility in treating various pathological conditions arising from ENaC dysfunction.
-
Pseudohypoaldosteronism Type I (PHA-I): This rare genetic disorder is characterized by salt wasting due to loss-of-function mutations in ENaC. This compound has been shown to rescue the function of certain PHA-I mutant channels, offering a potential therapeutic strategy.[4]
-
Hypotension: By increasing sodium reabsorption in the kidneys, this compound could potentially help to increase blood volume and pressure in certain forms of hypotension.[4]
-
Neonatal Respiratory Distress Syndrome (NRDS): Efficient clearance of fetal lung fluid at birth is crucial for the transition to air breathing and is dependent on ENaC activity. This compound could potentially accelerate this process, representing a novel therapeutic approach for NRDS.[4]
-
Cystic Fibrosis (CF): While CF is primarily caused by mutations in the CFTR gene, ENaC hyperfunction contributes to airway surface liquid dehydration. However, in certain atypical CF cases with partial ENaC loss-of-function, activators like this compound might be beneficial. This compound has been shown to stimulate the αF61L mutant ENaC, which is associated with atypical CF.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Potency of this compound on Different hENaC Subunit Compositions
| hENaC Subunit Composition | Apparent EC50 (µM) | Reference |
| αβγ | 1.2 ± 0.1 | [1] |
| δβγ | 1.2 ± 0.2 | [1] |
| α2βγ | 1.2 ± 0.5 | [1] |
| δ2βγ | 0.4 ± 0.1 | [1] |
| αβG37Sγ (PHA-I mutant) | 1.2 ± 0.4 | [1] |
| αhβhγh | ~0.3 | [5] |
| αmβhγm (chimeric) | ~0.5 | [5] |
Table 2: Efficacy of this compound
| Parameter | Value | Reference |
| Maximal hENaC activation (at 30 µM) | 600-700% | [1] |
| Stimulation of baseline ENaC currents (at 10 µM) | ~2-fold | [5] |
| Stimulation of endogenous ENaC in H441 cells | ~30-40% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are outlines of the key experimental protocols used to characterize this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is used to measure the ion channel activity of heterologously expressed hENaC.
Experimental Workflow:
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired hENaC subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -40 mV) using a dedicated TEVC amplifier.
-
Record the baseline amiloride-sensitive current by applying amiloride (B1667095), a specific ENaC blocker.
-
Apply this compound at various concentrations and record the resulting change in current.
-
-
Data Analysis: Analyze the current recordings to determine the dose-response relationship and calculate parameters such as EC50 and maximal efficacy.
Ussing Chamber Measurements with H441 Cells
This method is used to measure electrogenic ion transport across a monolayer of human airway epithelial cells (H441) endogenously expressing ENaC.
Experimental Workflow:
Caption: Workflow for Ussing Chamber experiments.
Methodology:
-
Cell Culture: Culture H441 cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Ussing Chamber Setup: Mount the permeable support containing the cell monolayer in a Ussing chamber, separating the apical and basolateral compartments.
-
Electrophysiological Measurement:
-
Fill both compartments with a physiological buffer and maintain at 37°C.
-
Use Ag/AgCl electrodes connected to a voltage-clamp amplifier to measure the transepithelial potential and pass current.
-
Clamp the transepithelial potential to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.
-
Record a stable baseline Isc.
-
Add this compound to the apical chamber and record the change in Isc.
-
At the end of the experiment, add amiloride to the apical side to determine the ENaC-mediated component of the Isc.
-
-
Data Analysis: Calculate the change in Isc in response to this compound to quantify its effect on endogenous ENaC activity.
Conclusion
This compound is a promising small molecule activator of hENaC with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Its ability to rescue the function of disease-associated ENaC mutants and enhance sodium transport in relevant cell-based assays highlights its potential as a therapeutic agent for a range of disorders. Further in vivo studies are warranted to fully elucidate its therapeutic utility and safety profile. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and other ENaC activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
S3969: A Deep Dive into Its Species-Specific Activation of the Epithelial Sodium Channel (ENaC)
A Technical Guide for Researchers and Drug Development Professionals
The epithelial sodium channel (ENaC) plays a critical role in maintaining sodium and water homeostasis, making it a key therapeutic target for conditions like cystic fibrosis and respiratory distress. The small molecule S3969 has emerged as a potent activator of human ENaC (hENaC). However, its striking lack of activity on the murine ortholog (mENaC) presents both a challenge for preclinical modeling and a unique opportunity to understand the subtle structural nuances that govern ENaC activation. This technical guide provides a comprehensive overview of the specificity of this compound, detailing the quantitative differences in its activity, the experimental protocols used for its characterization, and the molecular mechanisms that underpin its species-selective effects.
Quantitative Analysis of this compound Activity
This compound is a potent, reversible activator of human ENaC, while it shows negligible to weak activation of mouse ENaC at comparable concentrations.[1][2] This species-specific activity is a critical consideration for the translation of in vitro findings to preclinical animal models. The following table summarizes the key quantitative data from various studies.
| Species | ENaC Subunit Composition | Reported EC50 (µM) | Efficacy (% activation) | Reference |
| Human | αβγ | ~0.3 | ~2-fold stimulation | [1][3][4][5] |
| Human | αβγ | 1.2 ± 0.1 | 600-700% at 30 µM | [2] |
| Human | δβγ | 1.2 ± 0.2 | Not specified | [2] |
| Human | α2βγ | 1.2 ± 0.5 | Not specified | [2] |
| Human | δ2βγ | 0.4 ± 0.1 | Not specified | [2] |
| Human | αβG37Sγ | 1.2 ± 0.4 | Not specified | [2] |
| Mouse | αβγ | Inactive up to 10 µM | No activation | [1][3][4][5] |
| Mouse | αβγ | Weak activation at 100-300 µM | Weak activation | [2] |
Deciphering the Specificity: The Role of the β-ENaC Subunit
The differential response to this compound between human and mouse ENaC has been unequivocally traced to the extracellular loop of the β-ENaC subunit.[1][6][7] This was elegantly demonstrated through studies involving chimeric ENaC constructs.
Experimental Workflow: Chimeric ENaC Studies
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. physoc.org [physoc.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Reversibility of S3969 Binding to the Epithelial Sodium Channel (ENaC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of S3969, a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC). A comprehensive review of available literature indicates that while the reversibility of this compound binding is well-established through functional assays, direct biophysical measurements of binding kinetics, such as association and dissociation rate constants, are not extensively reported. This guide summarizes the existing quantitative data, details the experimental protocols used to demonstrate reversibility, and illustrates the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a valuable research tool for studying the function and regulation of hENaC. It activates the channel by binding to a specific pocket on the extracellular domain of the β-subunit, inducing a conformational change that increases channel open probability.[1][2][3] Electrophysiological studies have conclusively demonstrated the reversible nature of this compound-mediated ENaC activation.[3][4] Washout experiments show a return of channel activity to baseline levels upon removal of the compound, confirming a non-covalent and reversible binding mechanism. This guide will delve into the specifics of these findings.
Quantitative Data Summary
The potency of this compound in activating various forms of hENaC has been determined through dose-response experiments, yielding EC50 values. These values, representing the concentration of this compound required to elicit a half-maximal response, are summarized in the tables below. It is important to note that direct binding affinity (Kd) and kinetic rate constants (kon and koff) for the this compound-ENaC interaction are not available in the reviewed literature.
| hENaC Subunit Composition | Apparent EC50 (µM) | Reference |
| αβγ hENaC | ~1.2 | [4] |
| δβγ hENaC | ~1.2 | [4] |
| α2βγ hENaC | ~1.2 | [4] |
| δ2βγ hENaC | ~0.4 | [4] |
| αβG37Sγ hENaC | ~1.2 | [4] |
| αhβhγh-ENaC | ~0.3 | [5] |
| αmβm,h(211-404)γm | ~0.5 | [6] |
Table 1: Potency of this compound on various human ENaC constructs. EC50 values were determined from dose-response curves in heterologous expression systems.
| Parameter | Value | Reference |
| Efficacy (hENaC activation at 30 µM) | 600-700% | [4] |
Table 2: Efficacy of this compound on wild-type hENaC.
Signaling Pathway and Mechanism of Action
This compound directly binds to a pocket within the extracellular domain of the β-subunit of the hENaC.[1][2] This binding event is believed to induce a conformational change in the channel, leading to an increase in its open probability and consequently, an increase in sodium ion influx. The key residues involved in the binding of this compound have been identified as Arg388, Phe391, and Tyr406 on the β-subunit.[1]
Experimental Protocols
The reversibility of this compound binding has been primarily demonstrated through electrophysiological washout experiments. Below is a detailed methodology based on published studies.
Electrophysiological Washout Experiment for Assessing this compound Reversibility
Objective: To determine if the activation of hENaC by this compound is reversible upon removal of the compound.
Cell System: Xenopus laevis oocytes or mammalian cells (e.g., HEK293) heterologously expressing human αβγ-ENaC.
Apparatus: Two-electrode voltage clamp (for oocytes) or whole-cell patch-clamp (for mammalian cells) setup.
Solutions:
-
Recording Solution (ND96 for oocytes): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Working Solutions: Serial dilutions of this compound in recording solution to achieve final desired concentrations.
-
Washout Solution: Recording solution without this compound.
-
Amiloride (B1667095) Solution: Recording solution containing a saturating concentration of amiloride (e.g., 10 µM) to block ENaC currents and determine the baseline.
Procedure:
-
Establish a Stable Baseline: Perfuse the cell with the recording solution and clamp the membrane potential at a holding potential of -60 mV. Record the baseline current.
-
Determine Amiloride-Sensitive Current: Apply the amiloride solution to block ENaC and measure the remaining current. The difference between the baseline current and the amiloride-blocked current represents the initial ENaC activity.
-
Apply this compound: Wash out the amiloride with the recording solution to restore the initial ENaC current. Then, perfuse the cell with the this compound working solution at a specific concentration (e.g., 10 µM) until a stable, potentiated current is observed. This demonstrates the activation of ENaC by this compound.
-
Washout: Perfuse the cell with the washout solution (recording solution without this compound) for a sufficient period to ensure complete removal of the compound from the recording chamber.
-
Observe Reversal: Monitor the current during the washout phase. A return of the current to the pre-S3969 baseline level indicates that the binding of this compound is reversible.
-
Confirm ENaC Activity: Re-apply the amiloride solution at the end of the experiment to confirm that the measured current is indeed mediated by ENaC.
Conclusion
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
Methodological & Application
Application Notes and Protocols for Studying the ENaC Activator S3969 in Xenopus laevis Oocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the functional characterization of the small molecule S3969, a known activator of the epithelial sodium channel (ENaC), using the Xenopus laevis oocyte expression system. The protocols outlined below cover oocyte preparation, cRNA microinjection, and two-electrode voltage clamp (TEVC) electrophysiology for measuring ENaC activity.
Introduction
The Xenopus laevis oocyte is a robust and widely used heterologous expression system for studying the function and pharmacology of ion channels and transporters.[1] Its large size facilitates microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings.[2][3] This protocol focuses on the application of this system to investigate the effects of this compound on ENaC, a key regulator of sodium homeostasis. This compound has been identified as a stimulator of ENaC, and its mechanism of action can be elucidated by expressing specific ENaC subunits in oocytes and measuring changes in ion channel activity upon drug application.
Signaling Pathway and Experimental Workflow
The experimental workflow involves the heterologous expression of ENaC subunits in Xenopus oocytes followed by electrophysiological assessment of channel activity in the presence and absence of this compound. The binding of this compound to ENaC is proposed to induce a conformational change that leads to channel opening or stabilization of the open state, resulting in an increased inward sodium current.
The overall experimental process is depicted in the following workflow diagram:
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Xenopus laevis frogs (female) | Nasco or other licensed supplier | - |
| Collagenase Type IA | Sigma-Aldrich | C9891 |
| This compound | Synthesized or custom order | - |
| Amiloride hydrochloride hydrate | Sigma-Aldrich | A7410 |
| cRNA for ENaC subunits (α, β, γ) | - | In-house or custom synthesis |
| ND96 Solution | See Table 2 for recipe | - |
| Modified Barth's Saline (MBS) | See Table 2 for recipe | - |
| Two-electrode voltage clamp amplifier | e.g., Warner Instruments, NPI | - |
| Micromanipulators | e.g., Sutter Instrument, Narishige | - |
| Microinjection apparatus | e.g., Drummond Nanoject | - |
| Glass capillaries for electrodes | e.g., World Precision Instruments | - |
Table 1: Key Materials and Reagents
Solutions
| Solution | Composition |
| ND96 (Recording Solution) | 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4 with NaOH.[4] |
| OR2 (Wash Solution) | 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.8. |
| Modified Barth's Saline (MBS) (Incubation Medium) | 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4, supplemented with 100 µg/mL penicillin and 100 µg/mL streptomycin.[5] |
| Collagenase Solution | 2 mg/mL Collagenase Type IA in OR2 solution.[6] |
| Electrode Filling Solution | 3 M KCl |
Table 2: Composition of Experimental Solutions
Experimental Protocols
Xenopus laevis Oocyte Preparation
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a portion of the ovary and place it in a sterile Petri dish containing OR2 solution.
-
Close the incision with sutures and allow the frog to recover in a separate tank.
-
Manually separate the ovarian lobes into smaller clusters.
-
Incubate the oocyte clusters in Collagenase Solution for 60-90 minutes at room temperature with gentle agitation to defolliculate the oocytes.[6]
-
Wash the oocytes thoroughly with OR2 solution to remove the collagenase and cellular debris.
-
Under a dissecting microscope, select healthy Stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
Store the selected oocytes in MBS at 16-18°C.
cRNA Microinjection
-
Prepare cRNA for the α, β, and γ subunits of ENaC using standard in vitro transcription methods.
-
Load a glass microinjection needle with the cRNA mixture. A typical injection volume is 50 nL.[5]
-
Secure an oocyte in the injection chamber with the vegetal pole facing upwards.
-
Inject 50 nL of the cRNA solution into the vegetal pole of the oocyte.[5]
-
Transfer the injected oocytes to a fresh dish of MBS and incubate at 16-18°C for 2-4 days to allow for protein expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Prepare the TEVC setup with two microelectrodes filled with 3 M KCl. The electrode resistance should be between 0.5-2 MΩ.
-
Place an injected oocyte in the recording chamber and perfuse with ND96 solution.
-
Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Clamp the oocyte membrane potential to a holding potential of -60 mV.
-
Record the baseline current.
-
To measure the effect of this compound, perfuse the chamber with ND96 solution containing the desired concentration of this compound and record the resulting inward current.
-
To determine the ENaC-specific current, apply amiloride (a specific ENaC blocker, typically 10 µM) to the bath. The amiloride-sensitive current (ΔIami) is calculated as the difference between the current in the presence of this compound and the current in the presence of this compound and amiloride.
Data Presentation
The primary quantitative data obtained from these experiments is the amiloride-sensitive inward current (ΔIami), which is a direct measure of ENaC activity. Data can be summarized as shown in the following tables.
| Experimental Condition | Mean ΔIami (µA) ± SEM | n |
| Uninjected Oocyte | 0.05 ± 0.01 | 10 |
| ENaC-expressing Oocyte (Control) | 1.5 ± 0.2 | 15 |
| ENaC-expressing Oocyte + 1 µM this compound | 4.8 ± 0.5 | 15 |
| ENaC-expressing Oocyte + 10 µM this compound | 8.2 ± 0.9 | 15 |
Table 3: Example of Amiloride-Sensitive Inward Currents in Response to this compound
A dose-response curve for this compound can be generated by applying a range of concentrations and measuring the corresponding ΔIami.
| This compound Concentration (µM) | Normalized Response (%) |
| 0.1 | 15 |
| 0.3 | 40 |
| 1.0 | 75 |
| 3.0 | 95 |
| 10.0 | 100 |
Table 4: Example of a Dose-Response Relationship for this compound
Conclusion
The Xenopus laevis oocyte expression system coupled with two-electrode voltage clamp electrophysiology provides a powerful and reliable platform for the detailed characterization of ENaC modulators like this compound. The protocols described herein offer a comprehensive guide for researchers to investigate the mechanism of action, potency, and specificity of novel compounds targeting the epithelial sodium channel.
References
- 1. researchgate.net [researchgate.net]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Xenopus laevis oocytes [protocols.io]
- 5. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
- 6. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S3969 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
S3969 is a small molecule, peptidomimetic compound that acts as a potent and reversible activator of the human epithelial sodium channel (hENaC).[1][2] ENaC is a crucial ion channel for maintaining sodium balance in various epithelial tissues, and its dysfunction is implicated in several diseases, including pseudohypoaldosteronism type 1 and respiratory distress.[3][4] this compound offers a valuable pharmacological tool for studying the structure-function relationship of ENaC and for exploring potential therapeutic strategies aimed at enhancing ENaC activity.[1][5]
These application notes provide detailed protocols for utilizing this compound in patch clamp electrophysiology experiments to characterize its effects on ENaC function.
Mechanism of Action
This compound activates human ENaC by binding to a specific pocket on the extracellular loop of the β-subunit.[3][6] This binding induces a conformational change in the channel, which is thought to weaken the interaction between the β- and γ-subunits, ultimately leading to an increase in the channel's open probability.[1][6] Notably, this compound is specific for human ENaC and does not activate the mouse ortholog at comparable concentrations.[2][5][6] The key residues for this compound binding have been identified as βR388, βF391, and βY406.[3][4][6]
Quantitative Data Summary
The following table summarizes the reported potency of this compound on various human ENaC subunit compositions, primarily determined by two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes.
| Channel Subunit Composition | Apparent EC50 (µM) | Cell Type / Expression System | Reference |
| αβγ hENaC | ~0.3 | Xenopus laevis oocytes | [5][6] |
| αβγ hENaC | 1.2 ± 0.1 | Heterologous cells | [2] |
| δβγ hENaC | 1.2 ± 0.2 | Heterologous cells | [2] |
| α2βγ hENaC | 1.2 ± 0.5 | Heterologous cells | [2] |
| δ2βγ hENaC | 0.4 ± 0.1 | Heterologous cells | [2] |
| αβG37Sγ hENaC | 1.2 ± 0.4 | Heterologous cells | [2] |
Signaling Pathway of this compound Action on ENaC
References
- 1. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physoc.org [physoc.org]
Application Notes and Protocols for S3969 in H441 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC), in studies involving the NCI-H441 human lung adenocarcinoma cell line. This document includes detailed protocols for established applications and proposes further experimental avenues to explore the effects of this compound on this cell line.
Introduction to this compound and the H441 Cell Line
This compound is a small molecule that activates the human epithelial sodium channel (hENaC) by interacting with its β-subunit.[1][2] The NCI-H441 cell line, derived from a human lung papillary adenocarcinoma, is a widely used model for studying the distal lung epithelium.[3][4] These cells endogenously express ENaC and form polarized monolayers, making them a suitable model for investigating ion transport and the effects of ENaC modulators like this compound.[1][5][6]
Established Application: ENaC Activation in H441 Cells
The primary application of this compound in H441 cells is the stimulation of ENaC-mediated sodium transport.[1][2][5] This is typically measured as an increase in the amiloride-sensitive short-circuit current (Isc) in Ussing chamber experiments.
Quantitative Data Summary
| Experimental Parameter | Value | Cell Line | Reference |
| This compound Concentration | 10 µM | H441 | [1] |
| Increase in ENaC-mediated Isc | ~30-40% | H441 | [1] |
| Apparent EC50 of this compound for hENaC | 1.2 µM | Heterologous expression | [7] |
Experimental Protocols
H441 Cell Culture
A crucial first step for all experiments is the proper maintenance of the H441 cell line to ensure the formation of a confluent and polarized monolayer.
Materials:
-
NCI-H441 cell line (ATCC HTB-174)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Apotransferrin
-
Insulin
-
Sodium selenite
-
Sodium pyruvate
-
Penicillin-Streptomycin (optional)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and permeable supports (e.g., Transwell®)
Protocol:
-
Growth Medium Preparation: Prepare the H441 growth medium by supplementing RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 5 µg/ml apotransferrin, 5 µg/ml insulin, 10 nM sodium selenite, and 1 mM sodium pyruvate.
-
Cell Seeding: Culture H441 cells in a 37°C, 5% CO2 incubator. For Ussing chamber experiments, seed the cells at a high density on permeable supports.
-
Monolayer Formation: Allow the cells to grow for 8-12 days to form a confluent monolayer with high transepithelial electrical resistance (TEER), which is indicative of tight junction formation.[6]
-
Medium Changes: Change the growth medium every 2-3 days.
Ussing Chamber Assay for ENaC Activity
This protocol details the measurement of ENaC-mediated sodium transport across H441 cell monolayers.
Materials:
-
H441 cells cultured on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
This compound
-
Amiloride (B1667095) (ENaC inhibitor)
-
Gas mixture (95% O2, 5% CO2)
Protocol:
-
Chamber Setup: Mount the permeable supports with the H441 cell monolayer in the Ussing chambers. Fill both the apical and basolateral chambers with Ringer's solution pre-warmed to 37°C and gassed with 95% O2, 5% CO2.
-
Equilibration: Allow the system to equilibrate and obtain a stable baseline short-circuit current (Isc).
-
This compound Application: Add this compound to the apical chamber to a final concentration of 10 µM. Record the change in Isc.
-
Amiloride Application: After the this compound-induced current has stabilized, add amiloride (10 µM) to the apical chamber to inhibit ENaC and confirm that the observed current is ENaC-mediated.
-
Data Analysis: Calculate the this compound-induced increase in Isc by subtracting the baseline Isc from the peak Isc after this compound addition. The amiloride-sensitive current represents the ENaC-mediated transport.
Proposed Applications and Protocols
Further research is needed to fully elucidate the effects of this compound on H441 cells beyond direct ENaC activation. The following are proposed areas of investigation with corresponding template protocols.
Cell Viability/Proliferation Assay
To determine if the activation of ENaC by this compound affects the viability or proliferation of H441 lung adenocarcinoma cells.
Suggested Method: MTT Assay
Materials:
-
H441 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed H441 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay
To investigate whether prolonged activation of ENaC by this compound induces apoptosis in H441 cells.
Suggested Method: Annexin V/Propidium Iodide (PI) Staining
Materials:
-
H441 cells
-
This compound
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat H441 cells with this compound at various concentrations and time points.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
To determine if this compound-mediated ENaC activation influences the cell cycle progression of H441 cells.
Suggested Method: Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
H441 cells
-
This compound
-
PI staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat H441 cells with this compound for a desired duration (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with PI solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of ENaC Subunits
To assess the protein expression levels of the α, β, and γ subunits of ENaC in H441 cells and to see if this compound treatment alters their expression.
Materials:
-
H441 cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against α, β, and γ ENaC subunits
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat H441 cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the ENaC subunits, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: this compound binds to the β-subunit of the ENaC channel, increasing its open probability and leading to an influx of sodium ions.
Experimental Workflow: Ussing Chamber Assay
Caption: Workflow for assessing this compound-mediated ENaC activation in H441 cells using the Ussing chamber technique.
Proposed Experimental Workflow: Cell Viability (MTT) Assay
Caption: Proposed workflow for evaluating the effect of this compound on H441 cell viability using the MTT assay.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. The cell line NCl-H441 is a useful in vitro model for transport studies of human distal lung epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparing S3969 Stock Solutions for in vitro Assays
Introduction
S3969 is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC).[1][2] It has been demonstrated to fully and reversibly activate hENaC in a dose-dependent manner, with an apparent EC50 of approximately 1.2 μM.[1] Mechanistically, this compound increases the open probability of hENaC through interactions with the extracellular domain of the β subunit.[2] This compound is a valuable tool for studying the function and regulation of hENaC in various physiological and pathological contexts. Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. These notes provide detailed protocols for the solubilization and storage of this compound.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvent systems suitable for in vitro experiments. It is crucial to select a solvent system that is compatible with the specific assay and cell type being used.
| Solvent System | Achievable Concentration | Remarks |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 25 mg/mL | A common solvent for creating high-concentration primary stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.80 mM) | A multi-component system suitable for achieving a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.80 mM) | Utilizes a cyclodextrin (B1172386) to enhance solubility.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.80 mM) | An option for specific in vivo or in vitro applications where an oil-based vehicle is required.[1] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 320.45 g/mol .
Materials:
-
This compound powder (CAS No. 1027997-01-8)
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.20 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 320.45 g/mol = 0.00320 g = 3.20 mg
-
-
Solubilization: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex the solution vigorously until the powder is completely dissolved. If precipitation or phase separation is observed, gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[1]
-
Storage: Store the aliquots as recommended below.
Safety Precautions:
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound for complete handling and safety information.
Storage and Stability
Proper storage is essential to maintain the activity of the this compound stock solution.
-
Solid Compound: Store the lyophilized this compound powder as received at -20°C, kept tightly sealed.
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials.
It is strongly recommended to use freshly prepared solutions or to limit storage time to ensure optimal activity. Avoid repeated freeze-thaw cycles.[1]
Visualizations
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for S3969-Mediated ENaC Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the small molecule activator S3969 for the potentiation of the human Epithelial Sodium Channel (hENaC). This document includes quantitative data on optimal concentrations, detailed experimental protocols for in vitro assays, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction
The Epithelial Sodium Channel (ENaC) is a crucial ion channel for maintaining sodium balance across various epithelial tissues. Its dysregulation is implicated in several diseases, making it a significant therapeutic target. This compound is a potent and reversible small molecule activator of hENaC.[1][2] It acts by binding to a specific pocket on the extracellular loop of the β-subunit of the channel, leading to a conformational change that increases the channel's open probability.[1][3][4] Notably, this compound is specific for human ENaC and does not significantly activate the mouse ortholog at comparable concentrations.[2][4]
Data Presentation: Optimal this compound Concentrations for hENaC Activation
The optimal concentration of this compound for hENaC activation has been characterized in various experimental systems. The half-maximal effective concentration (EC50) and the extent of activation are summarized below.
| Cell Type/Expression System | ENaC Subunits | Technique | EC50 (µM) | Fold Activation (at saturating concentration) | Reference |
| Xenopus laevis oocytes | αhβhγh | Two-Electrode Voltage Clamp (TEVC) | ~0.3 | ~2-fold | [4][5] |
| Xenopus laevis oocytes | αhβhγh | Two-Electrode Voltage Clamp (TEVC) | ~1.2 | ~7-fold | [2][6] |
| Xenopus laevis oocytes | δβγ, α2βγ, αβG37Sγ | Two-Electrode Voltage Clamp (TEVC) | 1.2 ± 0.2, 1.2 ± 0.5, 1.2 ± 0.4 | Not specified | [2] |
| Xenopus laevis oocytes | δ2βγ | Two-Electrode Voltage Clamp (TEVC) | 0.4 ± 0.1 | Not specified | [2] |
| Human Airway Epithelial Cells (H441) | Endogenous | Ussing Chamber | Not specified | Demonstrated stimulation | [3][6] |
Note: A concentration of 10 µM this compound is considered to be saturating and is often used to achieve maximal ENaC activation.[6][7]
Experimental Protocols
ENaC Activation in Xenopus laevis Oocytes using Two-Electrode Voltage Clamp (TEVC)
This protocol describes the functional characterization of this compound-mediated ENaC activation in Xenopus laevis oocytes heterologously expressing human ENaC subunits.[3][8][9]
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α, β, and γ ENaC subunits
-
This compound (stock solution in DMSO)
-
Amiloride (B1667095) hydrochloride (stock solution in water)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4)
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from female Xenopus laevis.
-
Microinject oocytes with a mixture of cRNAs encoding for human α, β, and γ ENaC subunits.
-
Incubate the injected oocytes at 16-18°C in ND96 solution supplemented with antibiotics for 2-4 days to allow for channel expression.
-
-
Two-Electrode Voltage Clamp Recordings:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Record baseline whole-cell currents.
-
-
This compound Application and Data Acquisition:
-
Prepare a series of this compound dilutions in ND96 solution from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Perfuse the oocyte with increasing concentrations of this compound and record the steady-state current at each concentration.
-
To determine the amiloride-sensitive current, apply a saturating concentration of amiloride (e.g., 10 µM) at the end of the experiment. The difference in current before and after amiloride application represents the ENaC-mediated current.
-
-
Data Analysis:
-
Calculate the amiloride-sensitive current (I_ami_) for each this compound concentration.
-
Plot the normalized I_ami_ as a function of the this compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the EC50 value.
-
ENaC Activation in Human Airway Epithelial (H441) Cells using Ussing Chambers
This protocol outlines the measurement of this compound-induced changes in ion transport across a polarized monolayer of H441 cells, which endogenously express ENaC.[3][6]
Materials:
-
H441 cells
-
Permeable filter supports (e.g., Transwell®)
-
Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
This compound
-
Amiloride
-
Ussing chamber system
-
Ringer's solution
Procedure:
-
Cell Culture:
-
Culture H441 cells on permeable filter supports until a confluent and polarized monolayer is formed. This typically takes 7-14 days.
-
Monitor the formation of a high transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
-
Ussing Chamber Measurements:
-
Mount the filter support with the H441 cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed Ringer's solution and maintain at 37°C.
-
Measure the baseline short-circuit current (I_sc_), which is a measure of net ion transport.
-
-
This compound Application:
-
Add this compound to the apical chamber to the desired final concentration.
-
Record the change in I_sc_ until a new steady state is reached. The increase in I_sc_ reflects the activation of ENaC.
-
-
Amiloride Inhibition:
-
To confirm that the this compound-induced current is mediated by ENaC, add amiloride to the apical chamber.
-
The amiloride-sensitive component of the I_sc_ represents the ENaC-mediated current.
-
Visualizations
Signaling Pathway of this compound-Mediated ENaC Activation
Caption: this compound binds to the β-subunit of ENaC, inducing a conformational change that increases channel open probability and sodium influx.
Experimental Workflow for this compound Dose-Response Analysis in Xenopus Oocytes
References
- 1. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. researchgate.net [researchgate.net]
- 6. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demonstration of proteolytic activation of the epithelial sodium channel (ENaC) by combining current measurements with detection of cleavage fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring S3969 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the activity of S3969, a small molecule activator of the human epithelial sodium channel (hENaC). The following sections describe the mechanism of action of this compound, protocols for relevant cell-based assays, and data presentation guidelines.
Introduction
This compound is a potent and reversible activator of the human epithelial sodium channel (hENaC)[1]. ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits, and it plays a crucial role in sodium reabsorption in various epithelial tissues[2]. Dysregulation of ENaC function is associated with several diseases, making it a significant therapeutic target[3][4]. This compound activates hENaC by increasing its open probability, offering a potential therapeutic strategy for conditions requiring enhanced sodium influx[2].
Mechanism of Action of this compound
This compound interacts with a specific binding pocket located in the extracellular domain of the β-subunit of the hENaC[5]. This interaction induces a conformational change in the channel, which weakens the interaction between the β- and γ-subunits, ultimately leading to channel activation[5]. Molecular dynamics simulations have identified key amino acid residues (Arg388, Phe391, and Tyr406) within the β-subunit that are critical for this compound binding and its stimulatory effect[3]. The activation of hENaC by this compound is dose-dependent and can be blocked by the ENaC inhibitor amiloride[2].
Caption: Mechanism of this compound activating the human epithelial sodium channel (hENaC).
Data Presentation
The following table summarizes the quantitative data for this compound activity on various hENaC subunit compositions.
| hENaC Subunit Composition | Apparent EC50 (μM) | Reference |
| αβγ | 1.2 ± 0.1 | [1] |
| δβγ | 1.2 ± 0.2 | [1] |
| α2βγ | 1.2 ± 0.5 | [1] |
| δ2βγ | 0.4 ± 0.1 | [1] |
| αβG37Sγ | 1.2 ± 0.4 | [1] |
Experimental Protocols
Two primary cell-based assays are recommended for measuring the activity of this compound: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes and patch-clamp analysis in a human epithelial cell line.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This method is ideal for detailed electrophysiological characterization of this compound's effect on heterologously expressed hENaC.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α, β, and γ ENaC subunits
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Amiloride (B1667095) solution
-
TEVC setup (amplifier, digitizer, electrodes, perfusion system)
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in collagenase solution.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the α, β, and γ subunits of hENaC. Incubate the injected oocytes at 18°C for 2-4 days to allow for channel expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline current.
-
-
This compound Application:
-
Perfuse the oocyte with increasing concentrations of this compound in ND96 solution.
-
Record the steady-state current at each concentration.
-
-
Amiloride Application:
-
At the end of the experiment, apply a saturating concentration of amiloride (e.g., 10 µM) to block the ENaC-mediated current. The amiloride-sensitive current is the difference between the total current and the current remaining after amiloride application.
-
-
Data Analysis:
-
Calculate the amiloride-sensitive current for each this compound concentration.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the EC50.
-
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.
Patch-Clamp Electrophysiology in Human Airway Epithelial Cells (H441)
This assay measures the effect of this compound on endogenously expressed hENaC in a physiologically relevant human cell line.
Materials:
-
H441 cells
-
Cell culture medium and supplements
-
Patch-clamp rig (microscope, micromanipulators, amplifier)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (e.g., K-gluconate based)
-
Extracellular solution (e.g., NaCl based)
-
This compound stock solution (in DMSO)
-
Amiloride solution
Protocol:
-
Cell Culture: Culture H441 cells on permeable supports to form a polarized monolayer.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Recording:
-
Transfer a permeable support with H441 cells to the recording chamber on the microscope stage.
-
Approach a single cell with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
This compound and Amiloride Application:
-
Record baseline whole-cell currents.
-
Apply this compound to the apical side of the cell monolayer via the perfusion system.
-
Record the resulting current.
-
Apply amiloride to determine the ENaC-specific current.
-
-
Data Analysis:
-
Measure the change in amiloride-sensitive current upon this compound application.
-
Compare the current before and after this compound treatment to quantify the activation.
-
Caption: Workflow for whole-cell patch-clamp recording in H441 cells.
Conclusion
The described cell-based assays provide robust and reproducible methods for characterizing the activity of the hENaC activator this compound. The choice of assay will depend on the specific research question, with TEVC in oocytes being well-suited for detailed biophysical and pharmacological profiling, and patch-clamp in human cell lines offering a more physiologically relevant system for confirming activity on endogenous channels. Consistent data presentation and adherence to these detailed protocols will ensure high-quality, comparable results in the study of this compound and other ENaC modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. physoc.org [physoc.org]
Application Notes and Protocols for High-Throughput Screening of ENaC Modulators Using S3969
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial sodium channel (ENaC) plays a critical role in maintaining sodium balance, blood pressure regulation, and fluid clearance in various tissues, including the lungs and kidneys. Dysregulation of ENaC activity is implicated in several human diseases, such as cystic fibrosis and hypertension, making it a key therapeutic target. S3969 is a potent and reversible small-molecule activator of the human epithelial sodium channel (hENaC).[1] It serves as a valuable tool for studying ENaC function and for identifying novel ENaC modulators. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at discovering new ENaC activators.
Mechanism of Action of this compound
This compound activates human ENaC by binding to a specific pocket on the extracellular loop of the β-subunit.[2] This interaction induces a conformational change in the channel, leading to an increased open probability and enhanced sodium influx.[2] Molecular dynamics simulations suggest that this compound binding causes a movement of the α5 helix of the thumb domain of the β-ENaC subunit away from the palm domain of the γ-ENaC subunit.[2]
Quantitative Data for this compound
The following table summarizes the reported EC50 values for this compound on various human ENaC subunit compositions. This data is crucial for assay development and validation, providing a benchmark for the potency of novel compounds.
| ENaC Subunit Composition | Apparent EC50 (µM) | Reference |
| αβγ hENaC | 1.2 ± 0.1 | [1] |
| δβγ hENaC | 1.2 ± 0.2 | [1] |
| α2βγ hENaC | 1.2 ± 0.5 | [1] |
| δ2βγ hENaC | 0.4 ± 0.1 | [1] |
| αβG37Sγ hENaC | 1.2 ± 0.4 | [1] |
Note: this compound does not significantly activate mouse ENaC (mENaC) at concentrations that maximally activate human ENaC, with only weak activation observed at high concentrations (100-300 µM).[1]
High-Throughput Screening Protocols
The primary recommended platform for high-throughput screening of ENaC modulators is automated patch-clamp (APC) electrophysiology. This technology allows for the direct measurement of ion channel activity in a high-throughput format.
Protocol 1: Automated Patch-Clamp (APC) Screening for ENaC Activators
This protocol is designed for use with APC platforms such as the SyncroPatch 384.[3]
1. Cell Line and Culture:
-
Cell Line: HEK293 cells stably expressing human αβγ-ENaC are recommended.[3][4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Passaging: Subculture cells when they reach 80-90% confluency. Use a gentle, non-enzymatic cell dissociation solution to minimize proteolytic activation of ENaC. If enzymatic dissociation is necessary, follow the "Recovery Protocol" below.
2. Cell Preparation for APC:
-
Standard Enzymatic Detachment (with caution):
-
Wash cells with PBS.
-
Incubate with a gentle recombinant trypsin-like enzyme (e.g., TrypLE™ Express) for a minimal time to detach cells.[7]
-
Neutralize the enzyme with culture medium and centrifuge the cells.
-
Resuspend the cell pellet in the appropriate external solution for the APC platform.
-
-
Recovery Protocol to Minimize Proteolytic Activation:
3. APC Instrument Setup (Example: SyncroPatch 384):
-
Chip Type: Use appropriate NPC-384 chips (single- or multi-hole) based on the specific instrument and cell type.
-
Solutions:
-
Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 (adjusted with CsOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES; pH 7.4 (adjusted with NaOH).
-
-
Voltage Protocol: Hold the cells at a constant holding potential of -60 mV.
4. Screening Procedure:
-
Compound Application: Prepare compound plates with appropriate concentrations of test compounds and controls (vehicle, this compound as a positive control, and amiloride (B1667095) as a negative control/inhibitor).
-
Assay Workflow:
-
Establish a stable baseline current in the external solution.
-
Apply the test compound and record the current for a defined period to observe any activation.
-
Apply a saturating concentration of amiloride (e.g., 10 µM) to determine the ENaC-specific current.
-
-
Data Analysis:
-
Calculate the percentage activation by the test compound relative to the baseline current and normalized to the maximal activation by a saturating concentration of this compound.
-
Confirm that the current is ENaC-mediated by its sensitivity to amiloride.
-
Secondary and Orthogonal Assays
To confirm hits from the primary HTS and further characterize their mechanism of action, the following assays can be employed.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is a gold standard for ion channel characterization and is suitable for detailed pharmacological studies of hit compounds.
1. Oocyte Preparation and cRNA Injection:
-
Oocyte Isolation: Surgically remove ovarian lobes from a female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Preparation: In vitro transcribe capped cRNAs for human α, β, and γ ENaC subunits from linearized plasmid DNA.
-
Injection: Inject a mixture of the α, β, and γ cRNAs into Stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for channel expression.
2. TEVC Recording:
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES; pH 7.4.
-
-
Electrode Filling Solution: 3 M KCl.
-
Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at -60 mV.
-
Establish a stable baseline current.
-
Apply the test compound at various concentrations to determine the dose-response relationship.
-
Apply amiloride to confirm the ENaC-specificity of the current.
-
Protocol 3: Ussing Chamber Electrophysiology with H441 Cells
This assay measures ion transport across a polarized epithelial monolayer and is useful for studying the effects of compounds on endogenously expressed ENaC in a more physiologically relevant system.
1. H441 Cell Culture:
-
Culture: Culture H441 human lung epithelial cells on permeable supports (e.g., Transwell®) at an air-liquid interface to promote differentiation and polarization.
-
Medium: Use an appropriate culture medium, such as RPMI-1640, supplemented with FBS and other growth factors.
2. Ussing Chamber Measurement:
-
Mounting: Mount the permeable support with the H441 cell monolayer in an Ussing chamber.
-
Solutions:
-
Apical and Basolateral Solutions: Use a Ringer's solution (e.g., in mM: 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 MgCl₂, 1.2 CaCl₂, 10 glucose).
-
-
Measurement:
-
Measure the short-circuit current (Isc) under voltage-clamp conditions (0 mV).
-
Establish a stable baseline Isc.
-
Add the test compound to the apical side and record the change in Isc.
-
Add amiloride to the apical side to determine the ENaC-mediated component of the Isc.
-
Signaling Pathways and Logical Relationships
The activity of ENaC is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting screening results and elucidating the mechanism of action of novel modulators.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound in high-throughput screening and subsequent characterization of novel ENaC activators. The use of automated patch-clamp technology as a primary screening platform, followed by validation with TEVC and Ussing chamber assays, offers a robust workflow for the discovery and development of new therapeutics targeting ENaC-related diseases.
References
- 1. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. Automated patch clamp for ENaC drug discovery - Nanion Technologies [nanion.de]
- 4. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hek293.com [hek293.com]
- 6. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 7. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cellular Impact of S3969, a Human Epithelial Sodium Channel (hENaC) Activator
Introduction
S3969 is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC).[1][2] ENaC is a key protein responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon. Its activity is crucial for maintaining electrolyte and water balance. Dysregulation of ENaC is implicated in several diseases, making it an important therapeutic target. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the physiological impact of this compound on cells expressing hENaC.
Application Note 1: Direct Measurement of this compound-Mediated ENaC Activity
To understand the primary effect of this compound, it is essential to directly measure its impact on ENaC channel function. Electrophysiological techniques are the gold standard for this purpose.
Protocol 1.1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure ENaC-mediated currents in single cells upon application of this compound.
Principle: The whole-cell patch-clamp technique allows for the measurement of ion flow across the entire cell membrane. By holding the membrane potential constant (voltage-clamp), the current generated by ENaC activity can be isolated and quantified.
Materials:
-
Cells expressing hENaC (e.g., HEK293 cells stably transfected with α, β, and γ subunits of hENaC)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: 145 mM NaCl, 1 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4
-
Intracellular (pipette) solution: 120 mM KCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 5 mM ATP, 0.5 mM GTP, pH 7.2
-
This compound stock solution (in DMSO)
-
Amiloride (B1667095) (ENaC inhibitor) stock solution (in DMSO)
Procedure:
-
Plate hENaC-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Prepare intracellular and extracellular solutions.
-
Pull glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount a coverslip with cells onto the recording chamber of the microscope and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline whole-cell currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound. The apparent EC50 for this compound activation of hENaC is approximately 1.2 µM.[1]
-
Record the change in current.
-
To confirm that the current is ENaC-mediated, apply amiloride (10 µM) at the end of the experiment to block the channel.
Data Analysis:
-
Measure the peak inward current before and after the application of this compound.
-
The amiloride-sensitive current is the difference between the total current and the current remaining after amiloride application.
-
Plot a dose-response curve to determine the EC50 of this compound.
Protocol 1.2: Ussing Chamber Assay for Transepithelial Ion Transport
Objective: To measure the net ion transport across a polarized epithelial cell monolayer in response to this compound.
Principle: The Ussing chamber separates the apical and basolateral sides of an epithelial monolayer, allowing for the measurement of transepithelial voltage, resistance, and short-circuit current (Isc).[3][4] The Isc is a direct measure of net ion transport across the epithelium.[4]
Materials:
-
Polarized epithelial cells grown on permeable supports (e.g., H441 human airway epithelial cells)[5]
-
Ussing chamber system with voltage-clamp amplifier[3]
-
Ringer's solution for both apical and basolateral chambers
-
This compound stock solution
-
Amiloride stock solution
Procedure:
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.[4]
-
Fill both chambers with pre-warmed and gassed Ringer's solution.
-
Equilibrate the system and record baseline transepithelial electrical measurements.
-
Add this compound to the apical chamber.
-
Record the change in short-circuit current.
-
Add amiloride to the apical chamber to confirm the ENaC-mediated component of the current.
Data Analysis:
-
Calculate the change in Isc upon the addition of this compound.
-
The amiloride-sensitive portion of the Isc represents the ENaC-mediated ion transport.
Data Presentation: Expected Effects of this compound on ENaC Activity
| Parameter | Technique | Expected Change with this compound |
| Whole-cell Current | Patch-Clamp | Increase in inward current |
| Short-circuit Current (Isc) | Ussing Chamber | Increase |
| Transepithelial Resistance | Ussing Chamber | Decrease |
Visualization of Experimental Workflows
Caption: Experimental workflows for patch-clamp and Ussing chamber assays.
Application Note 2: Downstream Cellular Consequences of ENaC Activation
Activation of ENaC by this compound will lead to an influx of sodium ions, which can have several downstream effects on cellular physiology.
Protocol 2.1: Measurement of Intracellular Sodium Concentration
Objective: To quantify the change in intracellular sodium concentration ([Na+]i) following treatment with this compound.
Principle: Sodium-sensitive fluorescent dyes, such as Sodium Green or SBFI-AM, can be loaded into cells. The fluorescence intensity of these dyes changes in proportion to the intracellular sodium concentration, which can be measured using fluorescence microscopy or a microplate reader.[6][7][8]
Materials:
-
Cells expressing hENaC
-
Sodium Green, tetraacetate or SBFI-AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Fluorescence microscope or microplate reader
Procedure:
-
Plate cells in a suitable format for imaging or plate reader analysis.
-
Prepare a loading solution of the sodium indicator dye in HBSS with Pluronic F-127.
-
Incubate the cells with the loading solution at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add this compound to the cells and immediately begin recording the change in fluorescence over time.
Data Analysis:
-
Calibrate the fluorescence signal to [Na+]i using ionophores like gramicidin (B1672133) and monensin (B1676710) in solutions of known sodium concentrations.
-
Quantify the change in [Na+]i upon this compound treatment.
Protocol 2.2: Measurement of Membrane Potential
Objective: To assess the effect of this compound-induced sodium influx on the cell's membrane potential.
Principle: The influx of positively charged sodium ions will cause depolarization of the cell membrane. This change can be detected using fluorescent membrane potential-sensitive dyes.[9]
Materials:
-
Cells expressing hENaC
-
FLIPR Membrane Potential Assay Kit or similar
-
HBSS
-
This compound stock solution
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Plate cells in a 96-well or 384-well plate.
-
Prepare the dye loading buffer according to the manufacturer's instructions.[9]
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.[9]
-
Prepare a compound plate with this compound at various concentrations.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Initiate the assay, which will involve adding this compound to the cells and recording the fluorescence change over time.
Data Analysis:
-
The change in relative fluorescence units (RFU) is proportional to the change in membrane potential.
-
Calculate the magnitude and rate of depolarization caused by this compound.
Protocol 2.3: Measurement of Cell Volume
Objective: To determine if the influx of sodium and subsequent osmotic changes alter cell volume.
Principle: An increase in intracellular sodium can lead to an influx of water, causing the cell to swell. Changes in cell volume can be measured using various techniques.
Materials:
-
Cells expressing hENaC
-
This compound stock solution
-
Coulter counter, flow cytometer, or fluorescence microscope
-
For fluorescence exclusion microscopy: high molecular weight fluorescent dextran
Procedure (using Coulter Counter):
-
Treat a suspension of cells with this compound or a vehicle control for a defined period.
-
Analyze the cell suspension using a Coulter counter, which measures cell volume based on changes in electrical impedance as cells pass through an aperture.[10]
Data Analysis:
-
Compare the cell volume distributions between this compound-treated and control cells.
Data Presentation: Expected Downstream Effects of this compound
| Parameter | Technique | Expected Change with this compound |
| Intracellular Sodium | Fluorescence | Increase |
| Membrane Potential | Fluorescence | Depolarization (less negative) |
| Cell Volume | Coulter Counter/Microscopy | Increase (swelling) |
Visualization of Downstream Signaling Pathway
Caption: Downstream effects of this compound-mediated ENaC activation.
Application Note 3: Impact of this compound on Overall Cell Health
Prolonged activation of ENaC and the subsequent disruption of ion homeostasis may affect long-term cell health, including viability, proliferation, and apoptosis.
Protocol 3.1: Cell Viability Assay (MTT/MTS)
Objective: To assess the effect of chronic this compound exposure on cell viability.
Principle: MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product.
Materials:
-
Cells expressing hENaC
-
96-well plates
-
This compound stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for different durations (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, add the MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength.
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot cell viability as a percentage of the control against the concentration of this compound.
Protocol 3.2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis or necrosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA. Flow cytometry can then be used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells expressing hENaC
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live)
-
Annexin V+ / PI- (Early Apoptotic)
-
Annexin V+ / PI+ (Late Apoptotic/Necrotic)
-
Annexin V- / PI+ (Necrotic)
-
Data Presentation: Potential Effects of this compound on Cell Health
| Parameter | Assay | Potential Outcome |
| Cell Viability | MTT/MTS | No change or decrease with high concentrations/long exposure |
| Apoptosis | Annexin V/PI | Potential increase in apoptotic populations |
| Cell Proliferation | BrdU/Cell Counting | No change or decrease |
Visualization of Cell Health Assessment Logic
Caption: Logical flow for assessing the overall physiological impact of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. Ussing chamber - Wikipedia [en.wikipedia.org]
- 5. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
Application Notes: S3969 as an Activator of Epithelial Sodium Channels (ENaC) in Ussing Chamber Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of S3969, a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC), in Ussing chamber experiments. The information is intended to guide researchers in designing and executing experiments to study epithelial ion transport.
Introduction
This compound is a valuable pharmacological tool for investigating the function and regulation of hENaC.[1][2][3][4] In epithelial tissues, such as those lining the airways, ENaC plays a crucial role in sodium absorption and fluid balance. Dysregulation of ENaC is implicated in various diseases, making it a significant target for therapeutic development. Ussing chamber systems provide a robust in vitro method to study the electrophysiological properties of epithelial tissues and the effects of compounds like this compound on ion channel activity.[5][6][7]
Mechanism of Action
This compound acts as a direct activator of hENaC.[1][4] Its mechanism involves binding to a specific pocket on the extracellular loop of the β-subunit of the hENaC protein.[1][8][9] This interaction induces a conformational change in the channel, leading to an increase in its open probability and consequently enhancing sodium ion transport across the epithelial membrane.[4] It is important to note that this compound is specific for human ENaC and does not activate the mouse ortholog.[2][8]
Applications in Ussing Chamber Studies
Ussing chamber experiments are ideal for characterizing the effects of this compound on epithelial tissues. By mounting an epithelial monolayer (e.g., cultured human airway epithelial cells like H441) in an Ussing chamber, researchers can measure key electrophysiological parameters such as the short-circuit current (Isc) and transepithelial resistance (TEER).
-
Short-Circuit Current (Isc): An increase in Isc upon apical application of this compound is indicative of enhanced electrogenic sodium absorption through ENaC. This effect can be blocked by the ENaC-specific inhibitor amiloride (B1667095), confirming the involvement of ENaC.[2]
-
Transepithelial Resistance (TEER): Monitoring TEER during the experiment is crucial to assess the integrity of the epithelial monolayer. This compound has been shown to activate ENaC without significantly altering TEER, indicating that it does not compromise the barrier function of the epithelium.[2]
Data Presentation
The following table summarizes the quantitative data from a key study demonstrating the effect of this compound on H441 human airway epithelial cells in an Ussing chamber experiment.
| Cell Line | Compound | Concentration | Application | Measured Parameter | Baseline Value | Value after this compound | Change | Amiloride Effect | Reference |
| H441 | This compound | 10 µM | Apical | Short-Circuit Current (Isc) | Not specified | Increased | +2.1 ± 0.6 µA/cm² | This compound effect was blocked by 10 µM amiloride | [2] |
| H441 | This compound | 10 µM | Apical | Transepithelial Resistance (TEER) | Not specified | No major changes observed | - | Not applicable | [2] |
Experimental Protocols
Below is a detailed protocol for a typical Ussing chamber experiment to evaluate the effect of this compound on epithelial cells. This protocol is based on methodologies reported in the literature.[2]
Cell Culture
-
Cell Line: Human airway epithelial cells (e.g., H441) that endogenously express ENaC.
-
Culture Conditions: Culture the cells on permeable supports (e.g., Transwell® inserts) until a confluent and polarized monolayer is formed. This typically requires several days to weeks, and the formation of a high transepithelial resistance should be monitored.
Ussing Chamber Setup
-
Apparatus: Prepare a standard Ussing chamber system.
-
Solutions: Use a physiological Ringer's solution for both the apical and basolateral chambers. A typical composition is (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 MgCl₂, 1.2 CaCl₂, and 10 glucose.[4]
-
Gassing and Temperature: Maintain the temperature at 37°C and continuously gas the solutions with 95% O₂ / 5% CO₂ to maintain pH at 7.4.[4]
-
Mounting: Carefully mount the permeable support with the cell monolayer between the two halves of the Ussing chamber, ensuring a leak-proof seal.
Electrophysiological Measurements
-
Equilibration: Allow the system to equilibrate for approximately 30 minutes until a stable baseline Isc is achieved.
-
Baseline Recording: Record the stable baseline Isc and TEER.
-
This compound Application: Add this compound to the apical chamber to achieve the desired final concentration (e.g., 10 µM).[2]
-
Effect Measurement: Continuously record the Isc and TEER to monitor the effect of this compound. The Isc is expected to increase and reach a new steady state.
-
Amiloride Inhibition: To confirm that the observed increase in Isc is mediated by ENaC, add the ENaC inhibitor amiloride (e.g., 10 µM) to the apical chamber. This should cause a rapid decrease in the Isc back to or below the initial baseline.[2]
-
Data Analysis: Calculate the change in Isc (ΔIsc) induced by this compound by subtracting the baseline Isc from the peak Isc after this compound addition.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to the β-subunit of ENaC, leading to channel activation.
Experimental Workflow for Ussing Chamber Analysis of this compound
Caption: Workflow for assessing the effect of this compound on epithelial cells.
References
- 1. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Epithelial Sodium Channel (ENaC) by the Alkaline Protease from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physoc.org [physoc.org]
- 7. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
S3969 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (312.06 mM).[1] To ensure complete dissolution, ultrasonic treatment may be necessary.[1] It is also crucial to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the compound.[1]
Q2: My this compound is not dissolving properly in DMSO, what should I do?
A2: If you encounter solubility issues with this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. DMSO readily absorbs moisture from the air, which can reduce the solubility of this compound.[1]
-
Apply Sonication: Place the vial in an ultrasonic water bath for short intervals until the solid is fully dissolved.[1]
-
Gentle Warming: If sonication is not sufficient, gentle warming of the solution can aid dissolution. Be cautious with the temperature to avoid degradation of the compound.
-
Vortexing: Vigorous vortexing can also help to break down any aggregates and promote dissolution.
Q3: Can I prepare aqueous solutions of this compound for my experiments?
A3: this compound has low aqueous solubility. For most in vitro cell-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity. For in vivo studies, specific formulations are required to achieve solubility and bioavailability.
Q4: How should I store my this compound stock solution?
A4: Once dissolved in DMSO, it is recommended to aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide: Precipitation Issues
Problem: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer or cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Rapid Change in Solvent Polarity | Dilute the DMSO stock solution in a stepwise manner. Instead of adding the stock directly to the final volume of aqueous solution, first, mix the stock with a smaller volume of the aqueous solution and then add this intermediate dilution to the final volume. |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound in the aqueous solution may be too high. Try lowering the final concentration. The apparent EC50 for this compound activation of hENaC is approximately 1.2 μM, and near-saturating concentrations are around 10 μM.[1] |
| Temperature Effects | Ensure your aqueous buffer or medium is at room temperature or 37°C before adding the this compound stock solution. Some compounds are less soluble at lower temperatures. |
| Interaction with Media Components | Certain components in complex cell culture media may interact with this compound and reduce its solubility. If possible, try dissolving this compound in a simpler buffered solution (e.g., PBS) first before adding it to the full medium. |
Quantitative Solubility Data
| Solvent/Formulation | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 312.06 mM | Ultrasonic treatment may be required. Use of newly opened DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 7.80 mM | Clear solution. Suitable for in vivo studies.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 7.80 mM | Clear solution. Suitable for in vivo studies.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 7.80 mM | Clear solution. Suitable for in vivo studies.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound DMSO Stock Solution
Materials:
-
This compound powder (Molecular Weight: 320.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.2045 mg of this compound.
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 3.2045 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals. Visually inspect for complete dissolution between intervals.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile conical tubes
Methodology (for 1 mL final volume):
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing. This results in a final this compound concentration of 2.5 mg/mL.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of saline to the mixture and vortex thoroughly to obtain a clear solution.
-
The final formulation is ready for in vivo administration.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
troubleshooting inconsistent S3969 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S3969 in their experiments. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental results.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| This compound-T01 | No or low activation of ENaC | Incorrect species of ENaC: this compound is a potent activator of human ENaC (hENaC) but shows significantly lower potency for mouse ENaC (mENaC) at typical working concentrations.[1][2][3] Weak activation of mENaC is only observed at much higher concentrations (100-300 µM). | - Confirm the species of the ENaC being studied. This compound is not recommended for studies involving mouse ENaC if high potency is required. - Consider using a human cell line or a heterologous expression system with hENaC. |
| This compound-T02 | Precipitation of this compound in experimental media | Poor solubility: this compound is readily soluble in DMSO, but has limited aqueous solubility. Diluting a concentrated DMSO stock directly into aqueous media can cause precipitation. | - Prepare a fresh working solution on the day of the experiment. - For in vivo studies, use a formulation with co-solvents like PEG300 and Tween-80 to improve solubility. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] - For in vitro experiments, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent effects and precipitation. Prepare intermediate dilutions if necessary. |
| This compound-T03 | High background or off-target effects | Non-specific binding or cellular toxicity: At high concentrations, this compound may exhibit off-target effects. The vehicle (e.g., DMSO) can also contribute to cellular stress or toxicity. | - Perform a dose-response curve to determine the optimal concentration of this compound for ENaC activation with minimal off-target effects. The reported EC50 for hENaC is approximately 1.2 µM.[2] - Include a vehicle-only control in all experiments to account for any effects of the solvent. |
| This compound-T04 | Inconsistent results in electrophysiology experiments | Proteolytic activation of ENaC: The enzymatic detachment of cells for patch-clamp experiments can lead to partial proteolytic activation of ENaC, potentially masking the stimulatory effect of this compound. | - If using enzymatic detachment, allow cells a recovery period in culture medium before recording to reduce the level of proteolytic activation. - Consider alternative, non-enzymatic cell detachment methods. - Use a positive control for proteolytic activation (e.g., chymotrypsin) to assess the baseline activation state of the channels. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule activator of the human epithelial sodium channel (hENaC). It acts by binding to a specific pocket on the extracellular domain of the β-subunit of hENaC. This binding induces a conformational change in the channel, leading to an increased open probability and consequently, enhanced sodium ion influx.
2. What is the recommended solvent for this compound and how should I prepare stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and store it at -20°C or -80°C.
3. What is the difference in this compound activity between human and mouse ENaC?
This compound exhibits significant species selectivity. It is a potent activator of human ENaC, with a reported half-maximal effective concentration (EC50) of approximately 1.2 µM.[2] In contrast, it is a very weak activator of mouse ENaC, with significant activation only observed at concentrations in the range of 100-300 µM.[2]
4. Can this compound be used in in vivo studies?
Yes, this compound can be used in in vivo studies. However, due to its limited aqueous solubility, a specific formulation is required. A commonly used vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare the working solution fresh on the day of administration.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
1. Stock Solution (100 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in pure, anhydrous DMSO to a final concentration of 100 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
2. In Vitro Working Solution:
-
On the day of the experiment, thaw an aliquot of the 100 mM DMSO stock solution.
-
Prepare serial dilutions in your experimental buffer or cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally below 0.1%) to avoid solvent-induced artifacts.
3. In Vivo Working Solution:
-
Prepare a fresh solution for each experiment.
-
A recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
First, dissolve the required amount of this compound in DMSO.
-
Then, add the PEG300 and Tween-80, mixing thoroughly after each addition.
-
Finally, add the saline to reach the final volume. If precipitation occurs, gentle warming and/or sonication may aid dissolution.[2]
Electrophysiological Recording of hENaC activity in a heterologous expression system (e.g., Xenopus oocytes)
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the α, β, and γ subunits of human ENaC.
-
Incubation: Incubate the oocytes for 2-4 days to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Record the baseline current.
-
Apply this compound at the desired concentration by perfusing the chamber with Ringer's solution containing the compound.
-
Record the stimulated current.
-
To confirm the current is mediated by ENaC, apply an ENaC blocker such as amiloride (B1667095) (10 µM) at the end of the experiment. The amiloride-sensitive current represents the ENaC-mediated current.
-
Visualizations
Caption: Mechanism of this compound action on hENaC.
References
Technical Support Center: Optimizing S3969 Incubation for ENaC Activation
Welcome to the technical support center for the use of S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experiments for maximal ENaC activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule activator that directly interacts with the human epithelial sodium channel (hENaC). It binds to a specific pocket on the extracellular loop of the β-subunit of the channel.[1][2][3] This binding induces a conformational change in the channel, leading to an increase in its open probability and thus greater sodium ion influx.[1][4]
Q2: What is the optimal concentration of this compound to use for maximal ENaC activation?
A2: The half-maximal effective concentration (EC50) for this compound activation of human αβγ-ENaC is approximately 0.3 µM to 1.2 µM.[2][5] A concentration of 10 µM is often used in experiments to achieve maximal or near-maximal activation.[5] However, it is always recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Q3: How long should I incubate my cells with this compound to achieve maximal ENaC activation?
A3: The activation of hENaC by this compound is a rapid and reversible process. While a precise time-to-maximal activation has not been definitively published, electrophysiological recordings show a response within minutes of application. For Ussing chamber experiments, a stable baseline is typically established for about 30 minutes before the application of this compound, with the effect observed shortly after.[6] For optimal results, it is recommended to perform a time-course experiment in your specific cellular system to determine the peak activation time. (See Troubleshooting Guide below for a sample protocol).
Q4: Does this compound activate ENaC from all species?
A4: No, this compound is specific for human ENaC. It does not significantly activate the mouse ENaC at concentrations that maximally activate the human channel.[2][5] This specificity is attributed to differences in the extracellular loop of the β-subunit between human and mouse ENaC.[1]
Q5: Is prior proteolytic cleavage of ENaC required for this compound activation?
A5: No, this compound can activate hENaC that has not been proteolytically cleaved.[4] This indicates that this compound acts through a mechanism distinct from protease-mediated activation.
Q6: Can this compound be used in combination with other ENaC activators?
A6: Yes, for instance, studies have investigated the combined effects of this compound and the serum and glucocorticoid-inducible kinase 1 (SGK1), which is a physiological regulator of ENaC. It has been observed that the stimulatory effect of SGK1 is not additive to the maximal activation achieved by this compound, suggesting that this compound can maximally activate the available channel pool.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low ENaC activation with this compound | 1. Incorrect this compound concentration: The concentration may be too low for your cell system. 2. Species incompatibility: You are not using a human cell line or a system expressing human ENaC. This compound is not effective on mouse ENaC.[2][5] 3. Low ENaC expression: The cells may have low endogenous or transfected ENaC expression. 4. Compound degradation: Improper storage of this compound stock solution. | 1. Perform a dose-response experiment with this compound concentrations ranging from 0.1 µM to 30 µM to determine the optimal concentration for your system. 2. Confirm that your experimental model expresses human ENaC. 3. Verify ENaC expression levels using techniques like qPCR or Western blotting. 4. Store this compound stock solutions at -20°C or -80°C as recommended by the manufacturer and prepare fresh working solutions for each experiment.[5] |
| Variable or inconsistent ENaC activation | 1. Inconsistent incubation time: The duration of this compound exposure is not standardized across experiments. 2. Cell passage number and health: High passage number or unhealthy cells can lead to variability in ENaC expression and function. 3. Incomplete solution exchange: Residual media or previous solutions may interfere with this compound activity. | 1. Standardize the incubation time based on a preliminary time-course experiment (see "Experimental Protocol for Determining Optimal Incubation Time"). 2. Use cells with a consistent and low passage number. Ensure cell monolayers are confluent and healthy before starting the experiment. 3. Ensure complete and rapid solution exchange in your experimental chamber. |
| How to determine the optimal incubation time? | The time to reach maximal ENaC activation may vary depending on the cell type, expression level of ENaC, and experimental setup (e.g., temperature, buffer composition). | Perform a time-course experiment. After establishing a stable baseline, apply a saturating concentration of this compound (e.g., 10 µM) and continuously measure ENaC activity over time (e.g., every 1-2 minutes for up to 30-60 minutes) to identify the point of maximal activation. |
Data Summary
This compound Concentration-Response Data
| Channel Composition | EC50 (µM) | Fold Activation | Experimental System |
| Human αβγ-ENaC | ~0.3 | ~2-fold | Xenopus laevis oocytes |
| Human αβγ-ENaC | 1.2 ± 0.1 | Not specified | Heterologous cells |
| Human δβγ-ENaC | 1.2 ± 0.2 | Not specified | Heterologous cells |
Data compiled from multiple sources.[2][5] Fold activation can vary between experimental systems.
Experimental Protocols
Experimental Protocol for Determining Optimal Incubation Time in Ussing Chambers
-
Cell Culture: Grow human epithelial cells (e.g., H441) on permeable supports until a confluent monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber system. Add appropriate Ringer's solution to both the apical and basolateral chambers and maintain at 37°C.
-
Equilibration: Allow the system to equilibrate for approximately 30 minutes, or until a stable baseline short-circuit current (Isc) is achieved.[6]
-
This compound Application: Add a saturating concentration of this compound (e.g., 10 µM) to the apical chamber.
-
Time-Course Measurement: Record the Isc continuously, taking measurements at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.
-
Amiloride Application: At the end of the experiment, add an ENaC inhibitor (e.g., 10 µM amiloride) to the apical chamber to confirm that the measured current is ENaC-specific.
-
Data Analysis: Plot the change in Isc over time to determine the point of maximal activation.
Visualizations
Caption: this compound signaling pathway for ENaC activation.
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. physoc.org [physoc.org]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
S3969 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC). While this compound is characterized as a specific hENaC activator, this guide addresses potential experimental discrepancies and outlines methodologies to investigate unexpected cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target and mechanism of action of this compound?
A1: this compound is a small molecule activator of the human epithelial sodium channel (hENaC).[1][2] It functions by interacting with a specific binding pocket on the extracellular domain of the β-subunit of hENaC.[3][4][5] This interaction is thought to induce a conformational change in the channel, leading to its activation and an increase in sodium ion influx.[4][6]
Q2: Are there any widely documented off-target effects of this compound?
A2: Based on the current scientific literature, this compound is a highly specific activator of human ENaC.[2][6] Studies have highlighted its specificity for human ENaC over mouse ENaC, with weak activation of the mouse channel only observed at significantly higher concentrations (100-300 μM) compared to its EC50 of approximately 1.2 μM for human ENaC.[1] To date, there are no prominent, peer-reviewed reports detailing specific off-target effects of this compound in cellular models. However, as with any small molecule, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations.
Q3: We are observing a cellular phenotype in our experiments with this compound that doesn't seem to be related to ENaC activation. What could be the cause?
A3: If you observe a cellular effect that is inconsistent with ENaC activation, it is crucial to systematically investigate the possibility of an off-target effect or an experimental artifact. This could manifest as changes in cell signaling pathways, unexpected toxicity, or altered gene expression profiles that are independent of sodium ion transport. The troubleshooting guides below provide a framework for addressing these observations.
Q4: What are the recommended initial steps to confirm that my observed effect is due to this compound?
A4: First, perform a dose-response experiment to determine if the effect is concentration-dependent. Concurrently, include a vehicle control (e.g., DMSO) to rule out any effects of the solvent. It is also advisable to test the reversibility of the effect by washing out the compound.[2]
Troubleshooting Guide: Unexpected Cellular Effects
If you suspect an off-target effect, the following guide provides a structured approach to your investigation.
Table 1: Troubleshooting Unexpected Phenotypes
| Observed Issue | Potential Cause | Suggested Action | Expected Outcome |
| Unexpected cell death or reduced viability at working concentrations. | 1. High concentration leading to off-target toxicity. 2. Cellular stress due to excessive sodium influx (on-target effect). | 1. Perform a detailed cytotoxicity assay (e.g., MTT, LDH) with a wide concentration range of this compound. 2. Co-treat with an ENaC inhibitor like amiloride (B1667095). | 1. Determine the concentration at which toxicity occurs. 2. If amiloride rescues the phenotype, the effect is likely on-target. If not, it may be an off-target effect. |
| Altered signaling pathway activity (e.g., phosphorylation of a kinase). | 1. Direct off-target inhibition or activation of a kinase or phosphatase. 2. Indirect effect downstream of ENaC-mediated changes in membrane potential or intracellular ion concentrations. | 1. Perform an in vitro kinase profiling assay with this compound against a broad panel of kinases. 2. Use an ENaC inhibitor (amiloride) to see if the signaling change is blocked. 3. Use a cell line that does not express ENaC as a negative control. | 1. Identification of potential off-target kinases. 2. Clarification of whether the signaling event is a direct or indirect effect of this compound. |
| Changes in gene expression unrelated to ion transport. | 1. Off-target interaction with a transcription factor or nuclear receptor. 2. Cellular response to chronic changes in ion homeostasis. | 1. Perform RNA sequencing on cells treated with this compound, vehicle, and this compound + amiloride. 2. Compare gene expression changes in ENaC-positive vs. ENaC-negative cell lines. | 1. Identification of gene sets that are altered independently of ENaC activity, suggesting potential off-target pathways. |
Experimental Protocols
Protocol 1: Amiloride Rescue Experiment
This protocol is designed to determine if an observed effect is dependent on the activation of ENaC.
-
Cell Culture: Plate your cellular model of choice at an appropriate density and allow for adherence and growth.
-
Experimental Groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound at the concentration of interest
-
Amiloride (10 µM) alone
-
This compound + Amiloride (10 µM) (pre-treat with amiloride for 30 minutes before adding this compound)
-
-
Treatment: Treat the cells for the desired duration.
-
Analysis: Perform your downstream analysis (e.g., Western blot, viability assay, gene expression analysis).
-
Interpretation: If the effect of this compound is blocked or significantly reduced by amiloride, it is likely an on-target effect mediated by ENaC. If the effect persists, it may be an off-target effect.
Protocol 2: Negative Control Using ENaC-deficient Cells
This protocol helps to differentiate between on-target and off-target effects by using a cell line that does not express the primary target.
-
Cell Lines:
-
Your experimental cell line (ENaC-positive)
-
A control cell line that does not express ENaC (e.g., verify by qPCR or Western blot).
-
-
Treatment: Treat both cell lines with vehicle and a range of this compound concentrations.
-
Analysis: Perform the assay that measures your phenotype of interest in both cell lines.
-
Interpretation: If the effect is observed in the ENaC-positive line but not in the ENaC-negative line, it is likely an on-target effect. If the effect is observed in both cell lines, it is likely an off-target effect.
Visualizing Experimental Logic
The following diagrams illustrate the logical flow for troubleshooting and investigating potential off-target effects of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]
- 6. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Fedratinib (S3969) Degradation in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the JAK2 inhibitor Fedratinib (S3969) in experimental settings. The primary focus is on mitigating degradation and ensuring the stability and activity of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is Fedratinib (this compound) and what are its key chemical properties?
Fedratinib (also known as SAR302503 or TG101348) is a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It is an anilinopyrimidine derivative with a molecular weight of 524.68 g/mol for the free base. A critical property for experimental use is its pH-dependent aqueous solubility. Fedratinib hydrochloride is freely soluble in acidic conditions (112 mg/mL at pH 1.1) but becomes practically insoluble in neutral to alkaline conditions (0.004 mg/mL at pH 7.2).[2] It is highly soluble in DMSO, with concentrations up to 100 mg/mL being reported.[1]
Q2: How should I prepare and store stock solutions of Fedratinib?
For optimal stability, it is recommended to prepare a high-concentration stock solution of Fedratinib in anhydrous DMSO.[1] Store the DMSO stock solution in small aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to one month). Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially lead to compound precipitation or degradation. When stored as a dry powder, Fedratinib is stable for up to three years at -20°C.
Q3: My Fedratinib precipitated when I added it to my cell culture media. What is the cause and how can I prevent this?
Precipitation of Fedratinib in aqueous-based experimental buffers, such as cell culture media, is a common issue primarily due to its low solubility at neutral pH.[2] This phenomenon, often referred to as "crashing out," occurs when the concentration of Fedratinib in the final solution exceeds its solubility limit.
To prevent precipitation, follow these recommendations:
-
Use a Serial Dilution Method: Instead of adding the highly concentrated DMSO stock directly into your aqueous buffer, perform an intermediate dilution step. First, dilute the DMSO stock to a lower concentration with DMSO. Then, add this intermediate stock dropwise to your pre-warmed (37°C) experimental buffer while gently vortexing or swirling to ensure rapid and even distribution.[3][4]
-
Mind the Final DMSO Concentration: While DMSO is an excellent solvent for Fedratinib, its final concentration in your experimental setup should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[5]
-
Lower the Working Concentration: If precipitation persists, consider reducing the final working concentration of Fedratinib in your experiment.
Q4: What are the optimal buffer conditions to maintain Fedratinib stability?
Due to its pH-dependent solubility, maintaining a slightly acidic pH in your buffer system can enhance the solubility of Fedratinib. However, this is often not feasible for cell-based assays that require physiological pH (7.2-7.4). For in vitro kinase assays or other cell-free experiments, using a buffer with a pH in the range of 6.0-7.0 may improve solubility. For cell culture experiments, it is crucial to adhere to the serial dilution protocol to avoid precipitation at physiological pH.
Q5: Are there any known degradation pathways for Fedratinib in aqueous solutions?
While specific studies detailing the hydrolytic, oxidative, or photolytic degradation pathways of Fedratinib in common experimental buffers are not extensively published in the readily available literature, its poor aqueous stability at neutral pH is the primary concern. It is good laboratory practice to protect solutions from light and to prepare fresh dilutions for each experiment to minimize potential degradation.
Troubleshooting Guides
The following tables provide a structured approach to troubleshooting common issues with Fedratinib in experimental settings.
Table 1: Troubleshooting Immediate Precipitation
| Observed Issue | Potential Cause | Recommended Solution |
| A cloudy haze or visible particles appear immediately upon adding the Fedratinib stock solution to the buffer. | 1. Exceeded Solubility Limit: The final concentration of Fedratinib is too high for the aqueous buffer. 2. Improper Dilution: Rapid addition of a concentrated DMSO stock causes localized high concentrations, leading to precipitation. 3. Cold Buffer: The buffer was not pre-warmed, reducing the solubility of the compound. | 1. Lower the final working concentration of Fedratinib. 2. Use a serial dilution method. Create an intermediate dilution in DMSO before adding to the aqueous buffer. Add the compound dropwise while gently swirling the pre-warmed (37°C) buffer.[3][4] 3. Always use pre-warmed buffers for dilutions. |
Table 2: Troubleshooting Delayed Precipitation or Loss of Activity
| Observed Issue | Potential Cause | Recommended Solution |
| The experimental solution appears clear initially, but a precipitate forms after several hours or days of incubation. | 1. Compound Instability: Fedratinib may be slowly precipitating out of the solution over time. 2. Media Evaporation: Evaporation from the culture vessel increases the compound's effective concentration. 3. Chemical Degradation: Potential slow hydrolysis or oxidation in the aqueous environment. | 1. For long-term experiments, change the media with freshly prepared Fedratinib-containing solution every 24-48 hours. 2. Ensure proper humidification in the incubator and use appropriate culture vessel lids to minimize evaporation.[6] 3. Prepare fresh dilutions of Fedratinib for each experiment from a frozen DMSO stock. Protect solutions from light. |
| Inconsistent or lower-than-expected experimental results. | 1. Loss of Active Compound: The compound may have precipitated, reducing the effective concentration. 2. Degraded Stock Solution: The DMSO stock solution may have been compromised by repeated freeze-thaw cycles or improper storage. 3. Inaccurate Pipetting: Errors in preparing dilutions can lead to inconsistent concentrations. | 1. Visually inspect your experimental media for any signs of precipitation before and during the experiment. If observed, refer to the precipitation troubleshooting guide. 2. Prepare a fresh DMSO stock solution from the powder. Aliquot the stock to minimize freeze-thaw cycles. 3. Ensure your pipettes are calibrated and use proper pipetting techniques. |
Experimental Protocols
Protocol 1: Preparation of Fedratinib Working Solution for Cell-Based Assays
This protocol outlines the recommended procedure for diluting a Fedratinib DMSO stock solution into cell culture media to minimize precipitation.
Materials:
-
Fedratinib (this compound) powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out the required amount of Fedratinib powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 5.25 mg of Fedratinib (MW: 524.68 g/mol ) in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by gentle vortexing.
-
Aliquot the 10 mM stock solution into smaller volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
Thaw one aliquot of the 10 mM stock solution.
-
In a sterile microcentrifuge tube, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Prepare the Final Working Solution (e.g., 1 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare a 1 µM final working solution, dilute the 1 mM intermediate stock 1:1000 into the pre-warmed medium.
-
Crucially , add the intermediate stock dropwise to the medium while gently swirling or vortexing the medium to ensure rapid and even dispersion. For example, add 5 µL of the 1 mM intermediate stock to 5 mL of medium.
-
The final DMSO concentration in this example will be 0.1%.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or particles).
-
If the solution is clear, it is ready to be added to your cells.
-
Visualizations
Fedratinib Mechanism of Action: JAK/STAT Signaling Pathway
Caption: Fedratinib inhibits the phosphorylation of JAK2, blocking the downstream STAT signaling pathway.
Experimental Workflow: Preparing Fedratinib for Cell-Based Assays
Caption: Recommended workflow for preparing Fedratinib solutions to minimize precipitation.
Troubleshooting Logic: Fedratinib Precipitation
Caption: A decision tree for troubleshooting Fedratinib precipitation in experimental buffers.
References
Technical Support Center: Addressing Variability in S3969 Potency Across Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the variability in the potency of S3969 observed across different cell lines. This compound is a potent and reversible activator of the human epithelial sodium channel (hENaC), and its efficacy is dependent on the cellular context.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when observing variable or unexpected responses to this compound in cell culture experiments.
Problem 1: Low or No Apparent Potency of this compound in a Specific Cell Line
| Potential Cause | Recommended Action |
| Low or absent expression of hENaC subunits (SCNN1A, SCNN1B, SCNN1G). this compound directly targets the human ENaC β-subunit. The absence or low expression of any of the essential α, β, and γ subunits will result in a lack of functional channels for this compound to act upon. | 1. Verify ENaC Subunit Expression: Perform qRT-PCR or Western blotting to determine the mRNA and protein levels of SCNN1A, SCNN1B, and SCNN1G in your cell line of interest. Refer to Table 1 for a summary of ENaC subunit expression in selected cell lines. 2. Select an Appropriate Cell Line: Choose a cell line known to express all three hENaC subunits. For example, the H441 human lung adenocarcinoma cell line is known to endogenously express functional ENaC.[1][2] 3. Heterologous Expression: If your research question is not cell-line specific, consider using a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) to transiently or stably express the human α, β, and γ ENaC subunits. |
| Species-specific differences in ENaC. this compound is highly specific for human ENaC and shows weak or no activity on mouse ENaC at similar concentrations.[3] | 1. Confirm Species of Your Cell Line: Ensure you are using a human cell line. 2. Avoid Murine Models for Initial Potency Studies: Do not use mouse cell lines to assess the primary potency of this compound. |
| Lack of Channel-Activating Proteases (CAPs). The activity of ENaC can be enhanced by proteolytic cleavage of its α and γ subunits by proteases such as prostasin (PRSS8/CAP1) and TMPRSS2.[2][4] Low levels of these proteases may result in a population of channels that are less responsive to this compound. | 1. Assess Protease Expression: Check the expression levels of key proteases like PRSS8 and TMPRSS2 in your cell line. 2. Exogenous Protease Treatment: As a control experiment, you can pre-treat your cells with a low concentration of a serine protease like trypsin or chymotrypsin (B1334515) to activate the ENaC population before applying this compound.[5][6] This can help determine if the lack of response is due to a lack of baseline channel activation. |
| Epigenetic Silencing of ENaC Genes. DNA methylation of the promoter regions of SCNN1A, SCNN1B, and SCNN1G can lead to reduced gene expression.[4][7][8][9] | 1. Investigate DNA Methylation Status: If you suspect epigenetic silencing, you can analyze the methylation status of the ENaC subunit gene promoters. 2. Treatment with Demethylating Agents: In some cases, treatment with a DNA methyltransferase inhibitor like 5-aza-2'-deoxycytidine may increase ENaC expression and sensitivity to this compound. |
| Experimental Protocol Issues. Incorrect compound handling, assay conditions, or detection methods can lead to inaccurate results. | 1. Verify Compound Integrity: Ensure this compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions. 2. Optimize Assay Conditions: Ensure the cell viability or electrophysiology assay is optimized for your specific cell line. Refer to the detailed experimental protocols provided below. 3. Use Appropriate Controls: Include positive controls (e.g., a cell line with known sensitivity to this compound) and negative controls (vehicle-treated cells) in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule activator of the human epithelial sodium channel (hENaC). It acts by binding to a specific pocket on the extracellular domain of the β-subunit of the hENaC complex. This binding increases the channel's open probability, leading to an increase in sodium influx into the cell.[3]
Q2: Why is there variability in this compound potency across different cell lines?
A2: The primary reason for variability is the differential expression of the hENaC subunits (α, β, and γ) across cell lines. For this compound to be effective, a functional heterotrimeric hENaC must be present on the cell surface. Other contributing factors include:
-
The presence and activity of channel-activating proteases (e.g., prostasin, TMPRSS2).[2][4]
-
Epigenetic modifications that regulate ENaC gene expression.[7][8]
-
The overall physiological state of the cell line.
Q3: Which cell lines are likely to be sensitive to this compound?
A3: Cell lines that co-express high levels of all three hENaC subunits (SCNN1A, SCNN1B, and SCNN1G) are the best candidates for high this compound sensitivity. Human epithelial cell lines, particularly those from tissues known to express ENaC (e.g., lung, kidney, colon), are more likely to be responsive. For example, the H441 human lung adenocarcinoma cell line is a known ENaC-expressing line.[1][2] Researchers should consult databases like the Cancer Cell Line Encyclopedia (CCLE) to check the expression profiles of ENaC subunits in their cell lines of interest.[10][11][12][13]
Q4: Can this compound have off-target effects?
A4: While this compound is characterized as a specific hENaC activator, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects. Correlating the observed cellular phenotype with direct measures of ENaC activity (e.g., electrophysiology) can help confirm on-target action.
Q5: How can I measure the effect of this compound in my cell line?
A5: The effect of this compound can be assessed using several methods:
-
Cell Viability Assays: Assays like MTT, MTS, or real-time viability assays can be used to determine the effect of this compound on cell proliferation and cytotoxicity, particularly in cancer cell lines where ENaC activity has been linked to these processes.[14][15][16][17]
-
Electrophysiology: Techniques like patch-clamping or Ussing chamber experiments provide a direct measure of ENaC channel activity and its modulation by this compound.[5][6][18][19]
-
Migration and Invasion Assays: In cancer research, transwell migration or wound-healing assays can be used to investigate the impact of this compound on cell motility.
Data Presentation
Table 1: Summary of ENaC Subunit and Protease Expression in Selected Human Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)
Note: This table is a simplified representation. Researchers should consult publicly available databases like the Cancer Cell Line Encyclopedia (CCLE) for detailed expression data.
| Cell Line | Cancer Type | SCNN1A (α) Expression | SCNN1B (β) Expression | SCNN1G (γ) Expression | PRSS8 (Prostasin) Expression | Predicted this compound Sensitivity |
| H441 | Lung Adenocarcinoma | High | High | High | Moderate | High |
| A549 | Lung Adenocarcinoma | Low | Low | Moderate | Low | Low |
| MCF-7 | Breast Cancer | Moderate | Low | Moderate | Low | Low to Moderate |
| MDA-MB-231 | Breast Cancer | Low | Low | Low | Very Low | Very Low |
| Caco-2 | Colorectal Adenocarcinoma | High | Moderate | High | High | High |
| HT-29 | Colorectal Adenocarcinoma | Moderate | Low | Moderate | Moderate | Moderate |
| LNCaP | Prostate Cancer | Low | Moderate | Low | High | Low to Moderate |
| PC-3 | Prostate Cancer | Very Low | Low | Very Low | Low | Very Low |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The standard extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular pipette solution should contain (in mM): 120 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, and 1 EGTA, adjusted to pH 7.2.
-
Giga-seal Formation and Whole-Cell Configuration: Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Record baseline currents.
-
This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Record the change in inward current upon this compound application. The this compound-induced current can be blocked by the ENaC-specific inhibitor amiloride (B1667095) (10 µM) to confirm that the current is mediated by ENaC.
Mandatory Visualizations
Caption: Mechanism of this compound action on the human epithelial sodium channel (hENaC).
Caption: Troubleshooting workflow for low this compound potency.
References
- 1. genecards.org [genecards.org]
- 2. Transmembrane serine protease 2 (TMPRSS2) proteolytically activates the epithelial sodium channel (ENaC) by cleaving the channel's γ-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.ed.ac.uk [journals.ed.ac.uk]
- 5. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of proteolytic activation of the epithelial sodium channel (ENaC) by combining current measurements with detection of cleavage fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Methylation Patterns Correlate with the Expression of SCNN1A, SCNN1B, and SCNN1G (Epithelial Sodium Channel, ENaC) Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 11. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 12. Datasets | Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 13. Dataset - CCLE Cell Line Gene Expression Profiles [maayanlab.cloud]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]
refining S3969 dosage for specific research applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule activator of the human epithelial sodium channel (hENaC).[1][2][3] It functions by binding to a specific pocket within the extracellular domain of the β-subunit of the hENaC.[1][4][5] This interaction induces a conformational change in the channel, which is thought to weaken the interaction between the β- and γ-subunits, ultimately leading to an increase in the channel's open probability.[4][6]
Q2: What is the reported EC50 of this compound for human ENaC?
A2: The reported half-maximal effective concentration (EC50) for this compound activation of human ENaC varies slightly between studies but is typically in the low micromolar range. Reported values include approximately 0.3 µM and 1.2 µM.[2][4][7]
Q3: Is this compound effective on ENaC from other species, such as mice?
A3: No, this compound is highly specific for human ENaC. It does not significantly activate mouse ENaC at concentrations that are effective for the human channel.[2][4] Weak activation of mouse ENaC has been observed only at much higher concentrations (100-300 µM).[2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound can be prepared in DMSO to create a high-concentration stock solution (e.g., 100 mM).[7][8] For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during working solution preparation. | This compound has limited solubility in aqueous solutions. | Prepare a clear stock solution in an appropriate solvent like DMSO first. When preparing the final working solution, add co-solvents sequentially and ensure each is fully dissolved before adding the next. Heating and/or sonication can aid in dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] |
| Inconsistent or no activation of ENaC. | 1. Incorrect species of ENaC being studied (this compound is specific to human ENaC).2. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.3. Issues with the experimental system (e.g., low ENaC expression, unhealthy cells).4. The baseline open probability of ENaC in the experimental system is already high, reducing the relative stimulatory effect of this compound.[7] | 1. Confirm that you are using human ENaC or a chimeric channel containing the human β-subunit extracellular loop.2. Prepare fresh dilutions from a properly stored stock solution.3. Verify the expression and health of your cells or oocytes.4. Consider experimental conditions that may influence baseline ENaC activity. |
| High background noise in electrophysiological recordings. | Poor seal formation in patch-clamp experiments or issues with the recording setup. | Ensure proper preparation of cells/oocytes and use high-quality recording electrodes and solutions. For two-electrode voltage clamp in Xenopus oocytes, ensure proper impalement and a stable recording environment. |
| Variability in Ussing chamber measurements. | Inconsistent tissue mounting, variations in tissue viability, or leaks in the chamber setup. | Ensure proper and consistent mounting of cell monolayers. Allow for an adequate equilibration period before starting measurements. Regularly check the integrity of the Ussing chamber system. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound activation of the human epithelial sodium channel (hENaC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
S3969 Electrophysiology Recordings: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ENaC activator S3969 in electrophysiology experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during this compound electrophysiology recordings in a question-and-answer format.
Q1: I am not observing any activation of ENaC with this compound application. What could be the issue?
A1: There are several potential reasons for a lack of this compound-mediated ENaC activation. Consider the following troubleshooting steps:
-
Species Specificity: Confirm that you are using a human epithelial sodium channel (hENaC). This compound is a potent activator of hENaC but does not activate the mouse ENaC (mENaC) at typical working concentrations.[1][2] Weak activation of mENaC may be observed at very high concentrations (100-300 µM), but this is not the intended use.[1]
-
Presence of the β-subunit: The stimulatory effect of this compound is critically dependent on the extracellular loop of the human β-ENaC subunit.[2][3][4] Ensure that your expression system includes the full-length human β-subunit.
-
Compound Integrity and Solubility: Verify the integrity and concentration of your this compound stock solution. This compound can be dissolved in DMSO to make a stock solution, which should be stored at -20°C for up to one month or -80°C for up to six months.[1] When preparing working solutions, ensure that the final DMSO concentration is low and does not affect the cells. If you observe precipitation upon dilution in your extracellular solution, sonication or gentle heating may aid dissolution.[1]
-
Baseline ENaC Activity: If the baseline open probability of the channel is already very high, the activating effect of this compound may be masked. This can be tested by applying a protease like chymotrypsin, which should still be able to increase the current if the baseline open probability is not maximal.[3]
Q2: The effect of this compound seems to be smaller than what is reported in the literature. Why might this be?
A2: The magnitude of this compound activation can vary between expression systems and experimental conditions.
-
Expression System Variability: The level of this compound-induced activation can differ between heterologous expression systems (e.g., Xenopus laevis oocytes, HEK293 cells) and endogenously expressing cells (e.g., H441 cells).[3][5] For instance, reported activation in oocytes is around 2-fold, while it can be as high as 600-700% in other systems.[1][3]
-
Subunit Composition: While the β-subunit is essential, the presence of other subunits (α, γ, δ) can influence the overall channel properties and response to modulators.[1]
-
Concentration: Ensure you are using a saturating concentration of this compound if you aim to achieve a maximal effect. The reported EC50 is in the range of 0.3-1.2 µM.[1][2][3][5] A concentration of 10 µM is typically used to elicit a maximal response.[3]
Q3: I am observing a rundown of the this compound-activated current over time. How can I mitigate this?
A3: Current rundown is a common issue in patch-clamp recordings and can be exacerbated by several factors.
-
Intracellular Factors: In whole-cell patch-clamp, the dialysis of the cytoplasm with the pipette solution can lead to the loss of essential intracellular signaling molecules. Using the perforated patch technique can help maintain the integrity of the intracellular environment and may lead to more stable recordings.
-
Compound Stability: While this compound is a stable compound, ensure that your working solutions are freshly prepared for each experiment to rule out degradation.
-
Reversibility: this compound is a reversible activator.[4] After washout, the current should return to baseline. If you are performing multiple applications, ensure adequate washout time between applications to allow for complete dissociation of the compound.
Q4: Are there any known off-target effects or artifacts associated with this compound?
A4: The available literature focuses on the specific activation of hENaC by this compound.
-
Specificity: this compound has been shown to be specific for human ENaC, with minimal effect on the mouse ortholog.[1][2] This provides a good internal control for specificity.
-
Amiloride (B1667095) Sensitivity: A key control is to confirm that the this compound-induced current is sensitive to the ENaC blocker amiloride. The current activated by this compound should be fully blocked by amiloride.[3][4]
-
High Concentrations: As with any pharmacological agent, using excessively high concentrations may lead to non-specific effects. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's effect on human ENaC from various studies.
| Parameter | Value | Cell Type/Expression System | Reference |
| EC50 | ~0.3 µM | Xenopus laevis oocytes | [2][3][5] |
| EC50 | 1.2 ± 0.1 µM | Heterologous cells (αβγ hENaC) | [1] |
| EC50 | 1.2 ± 0.2 µM | Heterologous cells (δβγ hENaC) | [1] |
| EC50 | 0.4 ± 0.1 µM | Heterologous cells (δ2βγ hENaC) | [1] |
| Maximal Activation | ~2-fold | Xenopus laevis oocytes | [2][3] |
| Maximal Activation | 600-700% | Heterologous cells | [1] |
| Effect on mENaC | No activation at ≤ 10 µM | Xenopus laevis oocytes | [1][2][5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is adapted from studies investigating the mechanism of this compound action on hENaC expressed in Xenopus oocytes.[3][6]
-
Oocyte Preparation:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired human ENaC subunits (e.g., α, β, and γ).
-
Incubate the oocytes for 24-72 hours at 16-18°C in ND96 solution.
-
-
Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.
-
Working Solutions: Prepare fresh dilutions of this compound in ND96 solution on the day of the experiment.
-
Amiloride Solution: Prepare a 2 µM solution of amiloride in ND96 for blocking ENaC currents.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Begin the recording by perfusing with a solution containing 2 µM amiloride to establish the baseline leak current.
-
Wash out the amiloride to measure the baseline ENaC current.
-
Apply increasing concentrations of this compound (e.g., 0.03 µM to 10 µM) to determine the dose-response relationship.
-
At the end of the experiment, re-apply 2 µM amiloride to confirm that the recorded current is from ENaC.
-
Ussing Chamber Recordings in H441 Cells
This protocol is based on studies examining the effect of this compound on endogenously expressed ENaC in the human airway epithelial cell line H441.[3]
-
Cell Culture:
-
Culture H441 cells on permeable supports until they form a confluent monolayer with high transepithelial resistance.
-
-
Solutions:
-
Apical and Basolateral Solutions: Use appropriate physiological saline solutions for the apical and basolateral chambers.
-
This compound Solution: Prepare a 10 µM solution of this compound in the apical solution.
-
Amiloride Solution: Prepare a 10 µM solution of amiloride in the apical solution.
-
-
Electrophysiological Recording:
-
Mount the permeable support with the H441 cell monolayer in a modified Ussing chamber.
-
Measure the baseline short-circuit current (Isc).
-
Apply 10 µM this compound to the apical chamber and record the change in Isc.
-
After the this compound effect has stabilized, apply 10 µM amiloride to the apical chamber to inhibit the ENaC-mediated current.
-
The this compound-sensitive current is the difference in the amiloride-sensitive current before and after the application of this compound.
-
Visualizations
Experimental Workflow for TEVC recordings
Caption: Workflow for this compound testing using TEVC in Xenopus oocytes.
Troubleshooting Logic for Lack of this compound Effect
Caption: Decision tree for troubleshooting lack of this compound effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
S3969 Technical Support Center: Ensuring Reproducibility in Your Experiments
Welcome to the technical support center for S3969. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and reliable results in experiments involving the human epithelial sodium channel (hENaC) activator, this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
| Question | Answer |
| 1. Why am I not observing any activation of ENaC with this compound in my cell model? | The most common reason for a lack of activity is the species of ENaC being used. This compound is a potent activator of human ENaC (hENaC) but shows significantly lower to no activity on mouse ENaC (mENaC) at typical working concentrations.[1] Weak activation of mENaC may only be seen at very high concentrations (100-300 µM).[2] Ensure your experimental system expresses human ENaC. |
| 2. My results with this compound are highly variable between experiments. What could be the cause? | Variability in this compound's effect can be linked to differences in the baseline open probability (Po) of ENaC in your cells.[1] The relative stimulatory effect of this compound is inversely correlated with the baseline ENaC Po. Factors influencing baseline Po include cell passage number, culture conditions, and the presence of endogenous proteases that can cleave and activate ENaC.[3] To minimize variability, standardize your cell culture and experimental conditions meticulously. Consider using a consistent cell passage number and serum batch. |
| 3. I am having trouble dissolving this compound. What is the recommended procedure? | This compound is typically prepared as a stock solution in DMSO. For working solutions, further dilution in aqueous buffers is required. If you observe precipitation, gentle warming and/or sonication can aid dissolution. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to maintain solubility. |
| 4. What is the optimal concentration of this compound to use in my experiments? | The EC50 of this compound for hENaC is in the low micromolar range, typically around 0.3-1.2 µM.[1][2] A concentration of 10 µM is often used to achieve maximal or near-maximal activation.[1] However, it is always recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration. |
| 5. How should I store my this compound stock solution? | For long-term storage, this compound stock solutions in DMSO should be stored at -80°C (stable for up to 6 months). For shorter periods, storage at -20°C is acceptable (stable for up to 1 month). To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. |
| 6. Are there any known off-target effects of this compound? | Currently, there is limited published data on systematic off-target screening for this compound. As with any small molecule, off-target effects are possible. If you observe unexpected phenotypes in your experiments, it is crucial to include appropriate controls to rule out off-target effects. This may involve using structurally distinct ENaC activators or inhibitors, or using cell lines that do not express ENaC. |
| 7. Can I use this compound in primary human cells? | Yes, this compound has been shown to activate endogenous ENaC in primary human airway epithelial cells (H441).[1][4] This suggests its utility in experiments with primary human cells expressing ENaC. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from published studies.
Table 1: EC50 Values for this compound on Human ENaC Subtypes
| ENaC Subtype | Cell System | EC50 (µM) | Reference |
| αβγ hENaC | Heterologous expression | ~1.2 | [2] |
| δβγ hENaC | Heterologous expression | ~1.2 | [2] |
| α2βγ hENaC | Heterologous expression | ~1.2 | [2] |
| δ2βγ hENaC | Heterologous expression | ~0.4 | [2] |
| αβG37Sγ hENaC | Heterologous expression | ~1.2 | [2] |
| αhβhγh hENaC | Xenopus oocytes | ~0.3 | [1] |
Table 2: Effect of this compound on ENaC Currents in Different Systems
| Cell System | This compound Concentration | Observed Effect | Reference |
| H441 cells | 10 µM | ~30-40% increase in Isc | [1] |
| Xenopus oocytes (hENaC) | 10 µM | ~2-fold stimulation of baseline current | [1] |
| Xenopus oocytes (mENaC) | up to 10 µM | Insensitive | [1] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol outlines the general steps for assessing the effect of this compound on hENaC expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α, β, and γ ENaC subunits
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Recording solution (e.g., ND96)
-
TEVC setup with microelectrodes
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the hENaC subunits.
-
Incubate the oocytes for 2-4 days to allow for channel expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential to a holding potential (e.g., -60 mV).
-
Record the baseline whole-cell current.
-
-
Application of this compound:
-
Prepare working solutions of this compound in the recording solution from the DMSO stock.
-
Perfuse the oocyte with the this compound-containing solution.
-
Record the current until a stable, stimulated current is reached.
-
-
Amiloride Inhibition:
-
To confirm that the measured current is mediated by ENaC, apply amiloride (a potent ENaC blocker, e.g., 10 µM) at the end of the experiment.
-
The amiloride-sensitive current is calculated as the difference between the current before and after amiloride application.
-
-
Data Analysis:
-
Measure the peak inward current at the holding potential.
-
Calculate the fold activation by dividing the amiloride-sensitive current in the presence of this compound by the baseline amiloride-sensitive current.
-
For dose-response curves, repeat the experiment with a range of this compound concentrations and fit the data to a Hill equation to determine the EC50.
-
Protocol 2: Ussing Chamber Assay with H441 Cells
This protocol describes the measurement of transepithelial ion transport in response to this compound in a human airway epithelial cell line.
Materials:
-
H441 cells cultured on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution
-
This compound stock solution
-
Amiloride
Procedure:
-
Cell Culture:
-
Culture H441 cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
-
Ussing Chamber Setup:
-
Mount the permeable support with the H441 cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed and gassed Ringer's solution.
-
Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
-
-
Application of this compound:
-
Add this compound to the apical chamber to the desired final concentration.
-
Record the change in Isc until a new stable baseline is reached.
-
-
Amiloride Inhibition:
-
Add amiloride to the apical chamber to block ENaC-mediated current.
-
The difference in Isc before and after amiloride addition represents the ENaC-mediated sodium transport.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) induced by this compound.
-
Express the results as the change in current per unit area of the epithelial monolayer (µA/cm²).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and ENaC Regulation
This compound directly activates hENaC by binding to a specific pocket on the extracellular domain of the β-subunit.[5][6] This binding induces a conformational change that increases the channel's open probability.[7] The activity of ENaC is also tightly regulated by various intracellular signaling pathways that primarily converge on the E3 ubiquitin ligase Nedd4-2, which ubiquitinates ENaC and targets it for degradation.[6][8] Kinases such as SGK1 and PKA can phosphorylate and inhibit Nedd4-2, leading to increased ENaC abundance at the cell surface.[5][6][7]
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for characterizing the activity of this compound.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organization of the ENaC-regulatory machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinases as targets for ENaC regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of ENaC Activator S3969: A Comparative Analysis with Amiloride Blockade
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the epithelial sodium channel (ENaC) activator, S3969, and its validation through blockade with the well-established ENaC inhibitor, amiloride (B1667095). This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.
The epithelial sodium channel (ENaC) plays a critical role in sodium absorption in various epithelial tissues, making it a key target for therapeutic intervention in diseases such as cystic fibrosis and pseudohypoaldosteronism.[1] this compound has emerged as a potent, reversible activator of human ENaC (hENaC), offering a potential therapeutic avenue.[2][3] Conversely, amiloride is a long-standing potassium-sparing diuretic that functions by directly blocking the ENaC pore.[4][5][6] The use of amiloride-sensitive current measurements is a gold-standard method to quantify ENaC-specific activity and is essential for validating the efficacy and mechanism of novel ENaC modulators like this compound.
Comparative Analysis of this compound and Amiloride
| Feature | This compound | Amiloride |
| Mechanism of Action | Allosteric activator. Binds to a specific pocket in the extracellular loop of the β-subunit, increasing the channel's open probability.[1][3][7] | Pore blocker. Directly inhibits the flow of sodium ions through the ENaC pore.[5][6][8] |
| Effect on ENaC | Increases Na+ current. | Decreases Na+ current. |
| Target Specificity | Activates human ENaC but not mouse ENaC.[7][9] | Blocks ENaC across various species, though with differing affinities.[10] |
| Potency | Apparent EC50 for hENaC activation is approximately 1.2 μM.[2] | IC50 for αβγ hENaC is approximately 0.1 μM.[10] |
| Reversibility | Fully reversible activation.[2][3] | Reversible blockade. |
| Therapeutic Potential | Potential treatment for conditions requiring increased Na+ flux, such as pseudohypoaldosteronism type 1 and neonatal respiratory distress syndrome.[3] | Used as a diuretic for hypertension and in combination therapies.[4][5][11] Investigated for use in cystic fibrosis to hydrate (B1144303) airway surfaces.[6] |
Experimental Validation of this compound's Effect on ENaC using Amiloride Blockade
The definitive method to ascertain that the current potentiation observed with this compound is specifically mediated by ENaC is to demonstrate its sensitivity to amiloride. The amiloride-sensitive current (ΔIami) is calculated by subtracting the current remaining after the application of a saturating concentration of amiloride from the total measured current.
Experimental Workflow
Detailed Experimental Protocols
1. Heterologous Expression of ENaC in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp (TEVC) Recordings
This is a widely used method to study the function of ion channels in a controlled environment.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the α, β, and γ subunits of human ENaC.
-
Incubation: Injected oocytes are incubated for 24-72 hours to allow for channel expression.
-
TEVC Recordings:
-
An oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 100 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential, typically -60 mV.
-
A baseline whole-cell current is recorded.
-
This compound is applied to the bath solution at a desired concentration (e.g., 10 µM), and the resulting increase in current is measured.
-
To determine the ENaC-specific current, a high concentration of amiloride (e.g., 10 µM) is added to the bath to block all ENaC channels.
-
The amiloride-sensitive current (ΔIami) is the difference between the current in the presence of this compound and the current after amiloride application.[7][9]
-
2. Ussing Chamber Measurements in Polarized Epithelial Cells
This technique is used to measure ion transport across epithelial cell monolayers, providing a more physiologically relevant context.
-
Cell Culture: Human airway epithelial cells (e.g., H441) that endogenously express ENaC are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.[1][12]
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Short-Circuit Current (Isc) Measurement: The potential difference across the monolayer is clamped to 0 mV, and the current required to do so, the short-circuit current (Isc), is measured. This Isc is a measure of net ion transport.
-
Experimental Procedure:
-
A stable baseline Isc is recorded.
-
This compound is added to the apical side of the monolayer, and the change in Isc is monitored.
-
Amiloride is then added to the apical solution to block ENaC. The resulting decrease in Isc represents the amiloride-sensitive portion of the current, confirming that the this compound-induced current increase was due to ENaC activation.[9]
-
Signaling Pathway and Mechanism of Action
The mechanism of this compound involves a direct interaction with the ENaC protein, specifically with a binding pocket on the β-subunit.[1][7] This allosteric modulation is thought to induce a conformational change that favors the open state of the channel, thereby increasing sodium influx.[7] In contrast, amiloride acts as a competitive antagonist, physically occluding the channel pore and preventing sodium ion passage.[5][6] The distinct mechanisms of these two compounds make amiloride an ideal tool to confirm the ENaC-specificity of this compound's activating effect. Any observed increase in current due to this compound that is subsequently abolished by amiloride can be confidently attributed to the potentiation of ENaC activity.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]
- 6. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. gosset.ai [gosset.ai]
- 9. researchgate.net [researchgate.net]
- 10. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of S3969 and Other ENaC Activators
For Researchers, Scientists, and Drug Development Professionals
The epithelial sodium channel (ENaC) plays a crucial role in maintaining sodium balance and fluid homeostasis in various tissues, including the lungs and kidneys. Its dysfunction is implicated in several diseases, making it a significant therapeutic target. While ENaC inhibitors have been extensively studied, the development of potent and specific activators has been more limited. This guide provides a comparative analysis of the small-molecule activator S3969 with other known ENaC activators, focusing on their efficacy, mechanisms of action, and the experimental data supporting their function.
Overview of ENaC Activation
ENaC activity is primarily regulated by two main mechanisms: proteolytic cleavage and the binding of specific activating molecules. Proteolytic activation involves the cleavage of the extracellular domains of the α and γ subunits by proteases, which removes inhibitory tracts and increases the channel's open probability. In contrast, small-molecule activators can directly interact with the channel to induce a conformational change that leads to activation.
Small-Molecule ENaC Activators: A Comparative Analysis
Direct activation of ENaC by small molecules represents a promising therapeutic strategy. Here, we compare the efficacy of the most well-characterized small-molecule activator, this compound, with other known activators.
Data Presentation: Efficacy of ENaC Activators
| Activator | Target Subunit(s) | EC50 (αβγ hENaC) | Mechanism of Action | Key Findings |
| This compound | β-subunit | ~0.3 µM - 1.2 µM[1] | Binds to a specific pocket in the β-subunit, inducing a conformational change that increases the distance between the β-thumb and γ-palm domains.[1][2] | Activates human ENaC but not mouse ENaC.[1][3] The extracellular loop of the human β-subunit is essential for its stimulatory effect.[1][3][4] |
| AP301 (Solnatide) | α-subunit | Not reported | Peptidomimetic that mimics the lectin-like domain of TNF and is believed to interact directly with the α-subunit. | Has been shown to improve pulmonary fluid clearance in animal models and is under clinical investigation. |
| Capsazepine | δ, β, γ subunits | 7.8 µM (δβγ ENaC) | Competitive antagonist of TRPV1 that also activates δβγ ENaC. | Significantly more effective on δ-containing ENaC subunits compared to the more common αβγ subunit configuration. |
| cpt-cAMP | α, β, γ, δ subunits | ~30-49 µM (αβγ/δβγ ENaC) | Cell-permeable cAMP analog that can act as an external ligand to release self-inhibition. | Activates both αβγ and δβγ ENaC, but with lower potency compared to this compound. |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound directly binds to a specific pocket within the thumb domain of the β-subunit of the human ENaC. This interaction is thought to induce a conformational change that weakens the interaction between the β and γ subunits, leading to an increase in the channel's open probability.
This compound binds to the β-subunit of ENaC, causing channel activation.
Proteolytic Activation Pathway
This is a major physiological mechanism for ENaC activation. It involves a cascade of proteolytic cleavages of the α and γ subunits, which removes inhibitory peptides and locks the channel in a high open-probability state.
Sequential proteolytic cleavage activates ENaC.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ENaC activators.
Heterologous Expression and Electrophysiological Recordings in Xenopus laevis Oocytes
This is a common system for studying ion channel function.
Experimental Workflow:
Workflow for ENaC activity measurement in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Complementary RNA (cRNA) for the desired ENaC subunits (e.g., human α, β, and γ) are microinjected into the oocytes.
-
Incubation: Oocytes are incubated for 24-48 hours at 16-18°C in a modified Barth's solution to allow for protein expression and insertion into the oocyte membrane.
-
Two-Electrode Voltage Clamp (TEVC): Oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped (typically at -60 mV), and whole-cell currents are recorded. The amiloride-sensitive current, which represents the ENaC-mediated current, is determined by perfusing the oocyte with a solution containing the ENaC blocker amiloride.
-
Data Analysis: To determine the efficacy of an activator, dose-response curves are generated by applying increasing concentrations of the compound and measuring the corresponding increase in amiloride-sensitive current. The EC50 value is then calculated from these curves.
ENaC Activity Measurement in HEK293 Cells
Human Embryonic Kidney (HEK293) cells stably expressing human ENaC are a valuable tool for studying channel function in a mammalian cell line.
Methodology:
-
Cell Culture: HEK293 cells stably transfected with human α, β, and γ ENaC subunits are cultured under standard conditions.
-
Cell Plating: For electrophysiological recordings, cells are plated onto glass coverslips.
-
Whole-Cell Patch-Clamp: A glass micropipette is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped, and whole-cell currents are recorded.
-
Activator and Inhibitor Application: The ENaC activator is applied via the bath solution, and the resulting change in current is measured. The specificity of the current is confirmed by the application of amiloride.
-
Data Analysis: Similar to the oocyte experiments, dose-response curves are generated to determine the EC50 of the activator.
Conclusion
This compound is a potent and specific small-molecule activator of human ENaC with a clear mechanism of action involving the β-subunit. While other direct ENaC activators have been identified, such as the peptidomimetic AP301, the library of well-characterized, potent, and specific small-molecule activators remains limited. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of novel ENaC activators, which hold therapeutic promise for a range of diseases characterized by impaired sodium transport. Further research is needed to identify and characterize additional small-molecule activators to expand the therapeutic landscape for these conditions.
References
- 1. physoc.org [physoc.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S3969 and Amiloride in Regulating Sodium Channel Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the synthetic small molecule S3969 and the well-established diuretic amiloride (B1667095) in their regulation of epithelial sodium channel (ENaC) activity. The information presented is collated from experimental data to assist researchers in understanding their distinct mechanisms of action and potential applications.
Executive Summary
This compound and amiloride represent two opposing modalities of ENaC regulation. This compound is a potent activator of the human epithelial sodium channel (hENaC), increasing its open probability. In contrast, amiloride is a widely used inhibitor that blocks the channel's pore. Their distinct effects on ENaC make them valuable tools for studying sodium transport and for potential therapeutic interventions in diseases characterized by dysregulated ENaC function.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and amiloride based on electrophysiological studies. It is important to note that while these values are derived from similar experimental systems, they do not originate from a single head-to-head comparative study.
| Parameter | This compound | Amiloride | Reference |
| Effect on ENaC | Activator | Inhibitor (Blocker) | [1][2] |
| Target Channel | Human ENaC (αβγ) | ENaC (various species) | [1][3] |
| EC₅₀ (Activation) | ~0.3 µM | N/A | [1] |
| IC₅₀ (Inhibition) | N/A | ~0.1 µM - 0.2 µM | [3][4] |
| Mechanism | Increases channel open probability | Pore blockage | [2][5] |
| Binding Site | Extracellular domain of the β-subunit | Channel pore, involving α, β, and γ subunits | [1][6] |
Mechanism of Action and Signaling Pathways
This compound and amiloride exert their effects on ENaC through fundamentally different molecular interactions.
This compound: An Allosteric Activator
This compound functions as an allosteric activator of hENaC. It binds to a specific pocket on the extracellular domain of the β-subunit.[1] This binding event is believed to induce a conformational change in the channel, leading to an increased open probability and consequently, a higher rate of sodium ion influx.[2] The activation by this compound is reversible.[2]
Amiloride: A Pore Blocker
Amiloride acts as a direct blocker of the ENaC pore. It enters the external vestibule of the channel and physically occludes the ion conduction pathway, thereby preventing the passage of sodium ions.[5] The binding site for amiloride is located within the pore and involves residues from all three ENaC subunits (α, β, and γ).[6] This mechanism of action makes amiloride a potent inhibitor of sodium reabsorption in epithelial tissues.
Experimental Protocols
The characterization of this compound and amiloride's effects on ENaC is primarily achieved through electrophysiological techniques. Below are detailed methodologies for two common experimental setups.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used for studying ion channels expressed in a heterologous system.
Experimental Workflow:
Detailed Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs. The oocytes are then defolliculated by enzymatic digestion.
-
cRNA Injection: Synthesized complementary RNA (cRNA) for the human α, β, and γ subunits of ENaC are co-injected into the oocytes. The oocytes are then incubated for 24-48 hours to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for measuring the membrane potential and the other for injecting current.
-
The membrane potential is clamped at a holding potential, typically -60 mV.
-
To measure ENaC activity, the amiloride-sensitive current (ΔIami) is determined by subtracting the current in the presence of a saturating dose of amiloride (e.g., 10 µM) from the current in its absence.[7]
-
-
Drug Application:
-
For this compound, a dose-response curve is generated by applying increasing concentrations of the compound and measuring the potentiation of the amiloride-sensitive current.[1]
-
For amiloride, a dose-inhibition curve is generated by applying increasing concentrations and measuring the reduction of the baseline ENaC current.
-
-
Data Analysis: The recorded currents are analyzed to determine the EC₅₀ for this compound activation and the IC₅₀ for amiloride inhibition.
Whole-Cell Patch Clamp in HEK293 Cells
This technique allows for the recording of ion channel activity in mammalian cells.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human α, β, and γ subunits of ENaC are cultured under standard conditions.[8]
-
Cell Preparation: Cells are dissociated into a single-cell suspension and plated onto coverslips for recording.
-
Electrophysiological Recording:
-
A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette with a tip resistance of 2-5 MΩ, filled with an intracellular solution, is used to form a high-resistance seal (giga-ohm seal) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a desired holding potential.
-
-
Drug Application and Data Acquisition:
-
This compound or amiloride are applied to the cell via the perfusion system at various concentrations.
-
Whole-cell currents are recorded in response to voltage steps or during continuous recording.
-
-
Data Analysis: The effects of the compounds on current amplitude and kinetics are analyzed to determine their potency and mechanism of action.[9]
Conclusion
This compound and amiloride represent powerful pharmacological tools for the study of ENaC. Their opposing actions as an activator and an inhibitor, respectively, allow for a detailed investigation of the channel's function and regulation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of these and other novel compounds on sodium channel activity, ultimately contributing to a better understanding of sodium homeostasis and the development of new therapeutic strategies.
References
- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epithelial Na+ Channel (ENaC) Formed by One or Two Subunits Forms Functional Channels That Respond to Shear Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Identification of Amino Acid Residues in the α, β, and γ Subunits of the Epithelial Sodium Channel (ENaC) Involved in Amiloride Block and Ion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolytic activation of the epithelial sodium channel (ENaC) by the cysteine protease cathepsin-S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of S3969 Activity in Diverse Expression Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC), across different experimental expression systems. The data presented herein is collated from published research to facilitate an objective evaluation of this compound's performance and to provide detailed experimental context.
Quantitative Analysis of this compound Activity
This compound has been demonstrated to be a selective activator of human ENaC, with significantly less activity observed on the murine ortholog. Its potency, measured as the half-maximal effective concentration (EC50), has been characterized in various heterologous expression systems. The following table summarizes the key quantitative data on this compound's activity.
| Expression System | ENaC Subunit Composition | Apparent EC50 (µM) | Key Findings | Reference |
| Xenopus laevis oocytes | αβγ hENaC | ~1.2 | Potent activation of wild-type human ENaC. | [1] |
| Xenopus laevis oocytes | δβγ hENaC | 1.2 ± 0.2 | Similar potency to αβγ hENaC. | [1] |
| Xenopus laevis oocytes | α2βγ hENaC | 1.2 ± 0.5 | No significant change in potency with altered alpha subunit stoichiometry. | [1] |
| Xenopus laevis oocytes | δ2βγ hENaC | 0.4 ± 0.1 | Higher potency with increased delta subunit stoichiometry. | [1] |
| Xenopus laevis oocytes | αβG37Sγ hENaC | 1.2 ± 0.4 | Rescued function of a mutant channel associated with pseudohypoaldosteronism type I. | [1][2] |
| Xenopus laevis oocytes | αβγ mENaC | >100 | Weak to no activation of mouse ENaC, highlighting species specificity. | [1] |
| H441 human airway epithelial cells | Endogenous hENaC | Not explicitly determined, but 10 µM this compound showed significant activation. | This compound stimulates endogenously expressed ENaC in a human cell line. | [3][4] |
Mechanism of Action and Signaling Pathway
This compound activates hENaC by increasing the channel's open probability.[2] This action is mediated through a specific interaction with the extracellular domain of the β-subunit of the hENaC complex.[2][5] Molecular dynamics simulations and mutagenesis studies have identified a putative binding pocket for this compound at the interface between the β and γ subunits.[3][5] The binding of this compound is thought to induce a conformational change that weakens the interaction between the β-thumb and γ-palm domains, leading to channel activation.[5] This activation does not depend on prior proteolytic cleavage of the channel by proteases like furin.[2]
Experimental Protocols
The characterization of this compound activity has predominantly relied on two key experimental methodologies: the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes and short-circuit current (Isc) measurements in Ussing chambers with polarized epithelial cell monolayers.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This heterologous expression system is instrumental for detailed electrophysiological characterization of ion channel activity.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired human or mouse ENaC subunits (α, β, γ, δ) are injected into the oocytes.
-
Incubation: Oocytes are incubated for 24-72 hours to allow for protein expression and insertion into the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bathing solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
The baseline amiloride-sensitive current (an indicator of ENaC activity) is measured.
-
This compound is applied at various concentrations, and the change in current is recorded to determine the dose-response relationship and EC50 value.
-
Short-Circuit Current (Isc) Measurements in H441 Cells
This method is used to measure ion transport across a polarized epithelial monolayer, providing a more physiologically relevant context.
-
Cell Culture: H441 human airway epithelial cells are cultured on permeable supports until they form a confluent and polarized monolayer.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Electrophysiological Measurement:
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured. This Isc is a measure of net ion transport.
-
The baseline Isc is established.
-
This compound is added to the apical side of the monolayer.
-
The change in Isc is recorded to assess the stimulation of ENaC-mediated sodium absorption.
-
Amiloride (B1667095) is subsequently added to confirm that the observed current is indeed mediated by ENaC.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
comparative analysis of S3969 and other small molecule ENaC modulators
A Comparative Guide to S3969 and Other Small Molecule ENaC Modulators
Introduction
The Epithelial Sodium Channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon. Its activity is vital for maintaining sodium balance, blood pressure, and airway surface liquid hydration. Dysregulation of ENaC is implicated in several diseases, making it a significant therapeutic target. Small molecule modulators of ENaC fall into two primary categories: activators, which enhance channel function, and inhibitors, which block it. This guide provides a comparative analysis of this compound, a potent ENaC activator, and several small molecule ENaC inhibitors, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation.
This compound: A Small Molecule ENaC Activator
This compound is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC).[1][2] Unlike the more widely studied ENaC inhibitors, this compound aims to restore or enhance ENaC function in conditions where it is impaired.
Mechanism of Action
This compound functions by increasing the open probability of the ENaC channel in a dose-dependent manner.[1] Its mechanism involves a direct interaction with a specific binding pocket located in the extracellular "thumb" domain of the β-ENaC subunit.[3][4][5] This binding is thought to induce a conformational change that weakens the interaction between the β- and γ-subunits, ultimately leading to channel activation.[4] Notably, this compound can activate ENaC even without prior proteolytic cleavage by proteases like furin, suggesting it can open non-proteolyzed channels.[1]
Selectivity and Potency
A key characteristic of this compound is its species selectivity; it potently activates human ENaC but not its mouse counterpart.[2][4][6] This selectivity has been traced to specific amino acid residues within the extracellular loop of the human β-subunit.[6] The reported half-maximal effective concentration (EC50) for hENaC activation ranges from approximately 0.3 µM to 1.2 µM.[2][4][6]
Potential Therapeutic Applications
By augmenting Na+ flux, this compound has potential applications in diseases characterized by insufficient ENaC activity, such as:
-
Pseudohypoaldosteronism type I (PHA-I): A salt-wasting disease caused by loss-of-function ENaC mutations. This compound has been shown to rescue the function of certain defective ENaC channels associated with PHA-I.[1]
-
Hypotension and Neonatal Respiratory Distress Syndrome: Conditions where enhancing sodium and fluid absorption across epithelial membranes could be clinically beneficial.[1]
Comparative Analysis of ENaC Modulators
The following tables summarize the quantitative data for this compound and compare it with prominent small molecule ENaC inhibitors.
Table 1: Performance Data for this compound (ENaC Activator)
| Parameter | Value | Species Selectivity | Reference(s) |
| Mechanism of Action | Increases channel open probability | Human > Mouse | [1] |
| Binding Site | Extracellular domain of the β-subunit | Human-specific | [3][4][5] |
| EC50 | 0.3 µM - 1.2 µM | Human ENaC | [2][4][6] |
| Efficacy | ~2-fold to 7-fold activation at saturation | Human ENaC | [1][6] |
Table 2: Comparative Analysis of Small Molecule ENaC Inhibitors
| Compound | Class/Scaffold | Mechanism of Action | IC50 / Potency | Key Features / Development Stage | Reference(s) |
| Amiloride (B1667095) | Pyrazinoylguanidine | Direct pore blocker | Micromolar (µM) range | Prototypical ENaC inhibitor; short half-life and rapid clearance from the lungs limited its therapeutic success in cystic fibrosis. | [7][8] |
| BI 1265162 | Small molecule | Direct ENaC inhibitor | 30-70 fold more potent than amiloride (preclinical) | Inhaled formulation; designed for prolonged airway retention. Advanced to Phase II clinical trials for cystic fibrosis. | [9][10][11] |
| AZD5634 | Small molecule | Direct ENaC inhibitor | 2-3 logs more potent than amiloride (preclinical) | High affinity and extended lung retention; shown to improve mucociliary transport in preclinical CF models. Phase I trials conducted. | [7][12] |
| SPX-101 | Synthetic Peptide | Promotes ENaC internalization | N/A (different mechanism) | Mimics the natural ENaC inhibitor SPLUNC1. Clinical trials did not succeed. | [7][13] |
| Camostat | Serine Protease Inhibitor | Indirectly inhibits ENaC by blocking activating proteases | N/A (indirect mechanism) | Reduces ENaC activity by preventing its proteolytic cleavage. Tested in Phase II trials for cystic fibrosis. | [7] |
Experimental Protocols
1. Two-Electrode Voltage Clamp (TEVC) for ENaC Activity Measurement
This electrophysiological technique is standard for characterizing ion channel properties, including the effects of modulators like this compound, in a heterologous expression system.
-
Objective: To measure the whole-cell current mediated by ENaC expressed in Xenopus laevis oocytes and determine the dose-response relationship of a modulator.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and enzymatically defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the α, β, and γ subunits of human or mouse ENaC. They are then incubated for 24-72 hours to allow for channel expression on the plasma membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., ND96). Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
Data Acquisition: The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV). The baseline current is recorded.
-
Modulator Application: The bathing solution is switched to one containing the ENaC modulator (e.g., this compound) at various concentrations. The change in current is recorded.
-
Amiloride Application: To determine the specific ENaC-mediated current, a high concentration of amiloride (e.g., 10 µM) is applied at the end of the experiment to block all ENaC channels. The amiloride-sensitive current (I_ami_) is calculated as the difference between the total current and the current remaining after amiloride application.
-
Data Analysis: The stimulatory or inhibitory effect of the modulator is quantified by comparing the I_ami_ before and after its application. Dose-response curves are generated to calculate EC50 or IC50 values.[4][6]
-
2. Short-Circuit Current (Isc) Measurement in Polarized Epithelial Monolayers
This assay measures net ion transport across an epithelial cell layer and is used to assess the efficacy of ENaC inhibitors in a more physiologically relevant context.
-
Objective: To measure the effect of ENaC inhibitors on sodium absorption across airway epithelial cell monolayers.
-
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from non-CF or CF donors are cultured on permeable filter supports (e.g., Transwell inserts) until they form a polarized, differentiated monolayer.
-
Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with an appropriate physiological salt solution and maintained at 37°C.
-
Isc Measurement: The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp, known as the short-circuit current (Isc), is continuously measured. This Isc represents the net active ion transport across the epithelium.
-
Inhibitor Application: After establishing a stable baseline Isc, an ENaC inhibitor (e.g., AZD5634) is added to the apical chamber.
-
Data Analysis: The inhibition of ENaC-mediated sodium transport is measured as the decrease in Isc following the addition of the compound. The potency (IC50) can be determined by testing a range of concentrations.[12]
-
Visualizations
Caption: Mechanism of action for the ENaC activator this compound.
Caption: ENaC's role in cystic fibrosis pathophysiology.
Caption: Experimental workflow for screening ENaC modulators.
References
- 1. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]
- 6. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. An innovative phase II trial to establish proof of efficacy and optimal dose of a new inhaled epithelial sodium channel inhibitor BI 1265162 in adults and adolescents with cystic fibrosis: BALANCE-CFTM 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic ENaC Activator S3969 and Endogenous ENaC Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic epithelial sodium channel (ENaC) activator, S3969, with key endogenous activators. The information presented herein is intended to assist researchers in understanding the distinct and overlapping mechanisms of ENaC regulation, with supporting experimental data and methodologies.
Introduction to ENaC Activation
The epithelial sodium channel (ENaC) is a crucial regulator of sodium and water homeostasis in various tissues, including the kidneys, lungs, and colon.[1][2] Its activity is tightly controlled by a variety of endogenous mechanisms. Dysregulation of ENaC function is implicated in several diseases, such as cystic fibrosis and hypertension, making it a significant therapeutic target.[3][4] this compound is a synthetic small molecule that has been identified as a potent activator of human ENaC (hENaC), offering a valuable tool for research and potential therapeutic development.[5][6] This guide compares the mechanism, potency, and experimental characterization of this compound with two major classes of endogenous ENaC activators: proteases and intracellular signaling molecules.
Comparison of Activator Characteristics
| Feature | This compound (Synthetic Activator) | Endogenous Proteases (e.g., Chymotrypsin, Trypsin, Furin) | Endogenous Signaling Molecules (e.g., PIP2, PIP3, Aldosterone) |
| Mechanism of Action | Binds to a specific pocket on the extracellular domain of the β-subunit, inducing a conformational change that increases channel open probability (Po).[3][6] | Cleave specific sites on the extracellular domains of the α and γ subunits, removing an inhibitory peptide and increasing channel open probability.[7][8][9] | Directly bind to ENaC subunits (PIP2/PIP3) to stabilize the open state or act via complex signaling cascades to increase channel abundance and activity (Aldosterone).[3][10][11] |
| Target Subunit(s) | β-subunit.[3][6] | α and γ subunits.[7][8] | β and γ subunits (PIP2/PIP3), multiple pathways for aldosterone (B195564).[3][11] |
| Mode of Activation | Reversible, non-proteolytic.[5] | Irreversible, proteolytic cleavage.[7] | Reversible, involves direct binding or complex signaling pathways.[3][10] |
| Species Specificity | Activates human ENaC, but not mouse ENaC.[12][13] | Broadly active across species, though specific proteases may have tissue-specific roles.[7] | Conserved across mammalian species.[3] |
Quantitative Comparison of ENaC Activation
The following table summarizes the quantitative effects of this compound and representative endogenous activators on ENaC activity, as reported in studies using Xenopus laevis oocytes expressing human ENaC.
| Activator | Concentration | Fold Activation of ENaC Current | EC50 | Reference |
| This compound | 10 µM | ~2-fold to 3.5-fold | ~0.3 µM to 1.2 µM | [12][13][14] |
| Chymotrypsin | 2 µg/ml | ~7.7-fold | N/A | [8] |
| Trypsin | 2 µg/ml | ~8-fold | N/A | [8] |
Note: The fold activation can vary depending on the baseline ENaC activity and the specific experimental conditions. In one study, the stimulatory effect of this compound on both wild-type and a mutant ENaC was found to be lower than that of chymotrypsin.[14]
Signaling and Activation Pathways
This compound Activation Pathway
This compound directly interacts with a binding pocket on the β-subunit of ENaC. This binding induces a conformational change that is thought to increase the channel's open probability, leading to increased sodium influx.
Caption: this compound direct activation pathway of ENaC.
Endogenous Protease Activation Pathway
Endogenous proteases activate ENaC through proteolytic cleavage of the α and γ subunits. This process removes an inhibitory fragment from the channel, leading to a higher open probability.
Caption: ENaC activation by endogenous proteases.
Aldosterone Signaling Pathway
Aldosterone, a mineralocorticoid hormone, regulates ENaC activity through a more complex genomic pathway. It increases the transcription of serum and glucocorticoid-inducible kinase 1 (SGK1), which in turn phosphorylates and inhibits Nedd4-2, a ubiquitin ligase that targets ENaC for degradation. This leads to an increased abundance of ENaC at the cell surface.
Caption: Aldosterone-mediated regulation of ENaC.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is commonly used to study the activity of ion channels, like ENaC, expressed in Xenopus oocytes.[15][16]
Experimental Workflow:
Caption: Workflow for TEVC recording in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the α, β, and γ subunits of human ENaC.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression and insertion into the plasma membrane.
-
TEVC Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bathing solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[16]
-
The membrane potential is clamped at a holding potential (typically -60 mV).[2]
-
The current required to maintain this holding potential is measured. This current is proportional to the activity of the expressed ion channels.
-
Activators (like this compound or proteases) are added to the bathing solution, and the change in current is recorded.[9]
-
Amiloride, an ENaC blocker, is typically added at the end of the experiment to determine the specific ENaC-mediated current.[14]
-
Ussing Chamber Measurements in H441 Cells
This method is used to measure ion transport across epithelial cell monolayers, such as the human airway epithelial cell line H441.[1][4][17]
Experimental Workflow:
Caption: Workflow for Ussing chamber experiments.
Methodology:
-
Cell Culture: H441 cells are seeded onto permeable filter supports and grown to confluence.
-
Air-Liquid Interface (ALI) Differentiation: Once confluent, the apical medium is removed to create an air-liquid interface, which promotes differentiation into a polarized epithelium.
-
Mounting in Ussing Chamber: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[17]
-
Short-Circuit Current (Isc) Measurement:
-
Both compartments are filled with an appropriate physiological solution and maintained at 37°C.[1]
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.[1][17]
-
Activators and inhibitors are added to the apical or basolateral solutions to study their effects on ion transport. Amiloride is used to specifically measure ENaC-mediated sodium transport.[18]
-
Conclusion
This compound and endogenous activators regulate ENaC through distinct mechanisms, offering different tools and perspectives for studying ENaC function. This compound provides a reversible and specific way to activate human ENaC by targeting the β-subunit. In contrast, endogenous proteases cause irreversible activation through cleavage of the α and γ subunits, representing a key physiological regulatory mechanism. Other endogenous molecules like phosphoinositides and hormones such as aldosterone provide further layers of complex regulation. Understanding these different modes of activation is critical for the development of novel therapeutic strategies targeting ENaC in various diseases.
References
- 1. Amiloride‐sensitive fluid resorption in NCI‐H441 lung epithelia depends on an apical Cl− conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 3. Regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cleavage in the γ-subunit of the epithelial sodium channel (ENaC) plays an important role in the proteolytic activation of near-silent channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. physoc.org [physoc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 18. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of S3969's EC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported half-maximal effective concentration (EC50) for the epithelial sodium channel (ENaC) activator, S3969. It includes independently verified data, a comparison with other ENaC activators, and detailed experimental protocols to support researchers in their own investigations.
Introduction to this compound and ENaC Activation
This compound is a potent, reversible, and specific small-molecule activator of the human epithelial sodium channel (hENaC).[1] ENaC is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon. Its activity is fundamental for maintaining sodium balance, blood volume, and blood pressure.[1] this compound activates the channel by increasing its open probability (Po), a mechanism that is dependent on the extracellular domain of the channel's beta subunit.[1] The original discovery of this compound highlighted it as one of the first potent and specific small-molecule activators for hENaC, making it a valuable tool for studying channel function and a potential lead for therapeutic development.[1]
ENaC Signaling and Regulation
The activity of the epithelial sodium channel (ENaC) is tightly regulated by a complex signaling network. The channel can be activated or inhibited through various pathways, primarily affecting either the number of channels at the cell surface or their open probability. The diagram below illustrates key regulatory inputs on ENaC.
Comparative Analysis of ENaC Activator EC50 Values
The EC50 value is a critical measure of a compound's potency. For this compound, the initially reported value has been supplemented by more recent independent research. This provides a valuable opportunity for verification. The table below summarizes the EC50 values for this compound from different sources and includes other compounds known to activate ENaC for comparison.
| Compound | Activator Type | Reported EC50 | Target Channel | Source (Year) |
| This compound | Small Molecule | ~1.2 µM | αβγ hENaC | Lu et al. (2008) / Vendor Data [1] |
| This compound | Small Molecule | ~0.3 µM | αβγ hENaC | Sure et al. (2024) (Independent Verification) [2][3][4] |
| Chymotrypsin | Serine Protease | Not applicable (used at defined concentrations, e.g., 2 µg/mL) | αβγ hENaC | Sure et al. (2024)[5] |
| Prostaglandin E2 (PGE2) | Prostanoid | ~7.1 nM | Murine ENaC | Buhl et al. (2020)[6] |
Note: Direct small-molecule activators of ENaC are not widely reported in the literature, making this compound a unique tool compound. Other activators like proteases and endogenous signaling molecules operate through different mechanisms and are included for functional context.
Experimental Protocols for EC50 Determination
Accurate determination of EC50 values relies on precise and reproducible experimental methods. The primary techniques used to measure ENaC activity in response to activators are Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis oocytes and electrophysiological measurements using Ussing chambers on epithelial cell monolayers.
Two-Electrode Voltage Clamp (TEVC) Protocol
This is the most common method for characterizing ion channel modulators when the channel can be heterologously expressed. It was the method used for the independent verification of the this compound EC50 value.
Objective: To measure the concentration-dependent activation of hENaC by this compound in a controlled expression system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared. cRNA encoding the human α, β, and γ subunits of ENaC are co-injected into the oocytes. The oocytes are then incubated for 24-72 hours to allow for channel expression on the plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).
-
The membrane potential is clamped to a holding potential, typically between -60 mV and -100 mV, to generate a driving force for Na+ influx.
-
-
Data Acquisition:
-
The baseline amiloride-sensitive current is established. Amiloride (B1667095) (a potent ENaC blocker, typically 10 µM) is applied to determine the total ENaC-mediated current.
-
The oocyte is then washed, and various concentrations of this compound are applied sequentially to the bathing solution.
-
The inward current is recorded at each concentration until a steady state is reached.
-
-
Data Analysis:
-
The current stimulated by this compound is normalized to the maximal response.
-
The normalized data are plotted against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve (e.g., Hill equation) is fitted to the data to calculate the EC50 value.
-
Ussing Chamber Protocol
This method is used to study ion transport across intact epithelial tissues or cell monolayers grown on permeable supports. It provides data from a more physiologically relevant context.
Objective: To measure the effect of this compound on net ion transport (short-circuit current) across a polarized epithelial monolayer.
Methodology:
-
Cell Culture: Epithelial cells (e.g., H441 human airway cells) are cultured on permeable filter supports until they form a confluent, polarized monolayer with high transepithelial resistance.
-
Chamber Setup:
-
The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Both compartments are filled with identical, oxygenated Ringer's solution maintained at 37°C.
-
The transepithelial voltage is clamped to 0 mV using voltage- and current-passing electrodes. The current required to maintain this clamp is the short-circuit current (Isc), which reflects the net electrogenic ion transport.
-
-
Data Acquisition:
-
A stable baseline Isc is recorded.
-
This compound is added to the apical chamber at various concentrations. The change in Isc is recorded.
-
At the end of the experiment, an ENaC blocker like amiloride is added to the apical side to confirm that the observed change in Isc is ENaC-dependent.
-
-
Data Analysis: The amiloride-sensitive Isc change is plotted against the this compound concentration to determine the EC50.
Conclusion
The reported EC50 of the ENaC activator this compound has been independently verified by recent academic research. While the original reported value is approximately 1.2 µM, a 2024 study using the two-electrode voltage clamp method determined an EC50 of approximately 0.3 µM.[1][2][4] This difference is within the same order of magnitude and may be attributable to variations in experimental conditions, such as expression levels in oocytes. Both values confirm that this compound is a potent activator of hENaC in the sub-micromolar to low-micromolar range. The lack of other commercially available, specific small-molecule activators underscores the importance of this compound as a reference compound for ENaC research. The provided protocols offer a foundation for researchers to conduct their own validation and comparative studies.
References
- 1. Small molecule activator of the human epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for S3969
For Research, Scientific, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper handling and disposal of S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC). Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the precautionary principle, treating the compound as potentially hazardous.
Immediate Safety and Handling
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| Equipment | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Proper Disposal Protocol
The disposal of this compound and any associated contaminated materials should be managed through a certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Procedures:
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements in your jurisdiction.[1]
-
-
Waste Segregation :
-
Solid Waste : Collect any solid this compound, along with contaminated items such as weighing paper, gloves, and pipette tips, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste : If this compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.[1]
-
-
Container Management :
-
Ensure all waste containers are properly sealed and labeled with the chemical name ("this compound" or "N-(2-hydroxyethyl)-4-methyl-2-(4-methyl-1H-indol-3-ylthio)pentanamide") and associated hazard warnings.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Follow their specific procedures for waste pickup requests. To ensure safety and compliance, do not accumulate large quantities of chemical waste in the laboratory.[1]
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[1]
-
Alert : Inform your colleagues, laboratory supervisor, and your institution's EHS department immediately.[1]
-
Ventilate : If it is safe to do so, increase ventilation in the area by opening a fume hood sash.[1]
-
Contain : For small, manageable spills and only if you are trained to do so, contain the spill using an appropriate absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Clean-up : While wearing the appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[1]
-
Decontaminate : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as an activator of the human epithelial sodium channel (hENaC).
Caption: Mechanism of this compound activation of the hENaC.
References
Personal protective equipment for handling S3969
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following PPE is mandatory when handling S3969.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes and aerosols. The indole (B1671886) structure, while not acutely corrosive, can be irritating, and eye protection is a fundamental laboratory safety requirement. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Thioethers can be malodorous and may have unknown skin permeability and toxicity. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron. | To shield the body from accidental spills and splashes. |
| Respiratory Protection | To be handled in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of any potential dust or aerosols. For many research chemicals, the inhalation toxicity is unknown. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize risk.
A. Engineering Controls:
-
Ventilation: All manipulations of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
B. Handling Workflow:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Solubilization: Add the solvent to the solid this compound in a closed container to prevent splashes. If sonication is required, ensure the container is sealed.
-
Transfer: Use appropriate chemical-resistant pipettes or syringes for transferring solutions.
-
Post-Handling: After handling, decontaminate all surfaces that may have come into contact with the chemical. Remove and properly dispose of contaminated PPE. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Disposal Procedure: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not pour this compound solutions down the drain or discard solid waste in regular trash.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
A. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek prompt medical attention.[2][3][4]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][4]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
B. Spill Response:
-
Small Spill (within a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using a chemical absorbent material (e.g., vermiculite (B1170534) or sand).
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's emergency response team.[5]
-
Disclaimer: The information provided in this guide is based on best practices for handling novel chemical compounds with unknown comprehensive safety profiles. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel at your institution before any work with this compound begins. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
